Technical Documentation Center

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine
  • CAS: 105798-74-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine Abstract This technical guide provides a comprehensive exploration of the putative in vitro mechanism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine

Abstract

This technical guide provides a comprehensive exploration of the putative in vitro mechanism of action of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, a novel synthetic nucleoside analogue. Drawing upon established knowledge of structurally related pyrimidine derivatives, this document proposes a primary and secondary mechanism of action centered on the inhibition of key enzymes in nucleotide metabolism. We present a detailed roadmap for the in vitro validation of these hypotheses, including explicit experimental protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic agents.

Introduction and Molecular Overview

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine is a synthetic pyrimidine nucleoside analogue characterized by a unique combination of functional groups: a nitro group at position 5, an amino group at position 6, and an imino group at position 4 of the pyrimidine ring, attached to a β-D-ribofuranosyl moiety. The presence of these functionalities suggests the potential for diverse biological activities, as pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial properties.[1][2] The structural similarity to endogenous nucleosides allows for potential interaction with enzymes involved in nucleic acid synthesis and metabolism.[3]

Proposed Mechanism of Action

Based on the structural features of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine and the known activities of related compounds, we propose two primary putative mechanisms of action for its in vitro activity.

Primary Putative Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)

A significant number of pyrimidine derivatives, particularly those containing a 2,4-diamino substitution pattern, are potent inhibitors of dihydrofolate reductase (DHFR).[4][5][6] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. The 6-amino and 4-imino groups of the target compound may mimic the 2,4-diaminopyrimidine scaffold, enabling it to bind to the active site of DHFR and disrupt its function.

Secondary Putative Mechanism: Inhibition of Thymidylate Synthase (TS)

Nitro-substituted pyrimidine nucleosides have been demonstrated to act as inhibitors of thymidylate synthase (TS) following intracellular phosphorylation.[7] For instance, 5-nitro-2'-deoxyuridine is converted to its 5'-monophosphate by thymidine kinase, which then potently inhibits TS.[7] It is plausible that 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine could be similarly phosphorylated by cellular kinases to a triphosphate form that subsequently inhibits TS, thereby blocking the synthesis of thymidine monophosphate (dTMP) and disrupting DNA synthesis.

In Vitro Experimental Validation

To elucidate the precise mechanism of action, a systematic in vitro evaluation is required. The following sections detail the experimental workflows to investigate the proposed mechanisms.

Workflow for Investigating DHFR Inhibition

DHFR_Inhibition_Workflow cluster_enzymatic_assay Enzymatic Assay cluster_cellular_assay Cell-Based Assay A Recombinant Human DHFR E Spectrophotometric Measurement of NADPH oxidation at 340 nm A->E B NADPH B->E C Dihydrofolate (DHF) C->E D Test Compound D->E I Cell Viability Assay (MTT or CellTiter-Glo) F Cancer Cell Line (e.g., MCF-7, A549) G Treat with Test Compound F->G H Folate Rescue Assay (add folic acid or folinic acid) G->H H->I

Caption: Workflow for DHFR Inhibition Assays.

Objective: To directly measure the inhibitory effect of the test compound on purified human dihydrofolate reductase.

Protocol:

  • Reagents and Materials:

    • Recombinant human DHFR enzyme

    • NADPH

    • Dihydrofolic acid (DHF)

    • Test compound (6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, recombinant DHFR, and varying concentrations of the test compound.

    • Initiate the reaction by adding NADPH and DHF.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Interpretation: A low IC50 value indicates potent inhibition of DHFR.

Objective: To determine if the cytotoxic effects of the test compound in cancer cells can be reversed by supplementing with downstream products of the folate pathway.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., MCF-7 or A549) in appropriate media.

  • Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound in the presence or absence of folic acid or folinic acid.

    • Incubate for a period corresponding to several cell cycles (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

Data Interpretation: If the cytotoxicity of the compound is significantly reduced in the presence of folic or folinic acid, it strongly suggests that the compound targets the folate pathway, likely through DHFR inhibition.

Workflow for Investigating TS Inhibition

TS_Inhibition_Workflow cluster_enzymatic_assay Enzymatic Assay cluster_cellular_assay Cell-Based Assay J Recombinant Human TS N Spectrophotometric Measurement of THF production at 340 nm J->N K dUMP K->N L 5,10-Methylene-THF L->N M Test Compound (pre-incubated with kinase) M->N R Cell Viability Assay (MTT or CellTiter-Glo) O Cancer Cell Line P Treat with Test Compound O->P Q Thymidine Rescue Assay (add exogenous thymidine) P->Q Q->R

Caption: Workflow for TS Inhibition Assays.

Objective: To directly assess the inhibitory effect of the potentially phosphorylated test compound on purified human thymidylate synthase.

Protocol:

  • Reagents and Materials:

    • Recombinant human TS enzyme

    • Deoxyuridine monophosphate (dUMP)

    • 5,10-Methylene-tetrahydrofolate (5,10-CH2-THF)

    • Test compound

    • Thymidine kinase (for potential in vitro phosphorylation of the test compound)

    • ATP

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Optional Pre-incubation: To test the hypothesis of phosphorylation-dependent inhibition, pre-incubate the test compound with thymidine kinase and ATP.

    • In a 96-well plate, add assay buffer, recombinant TS, and varying concentrations of the (pre-incubated) test compound.

    • Initiate the reaction by adding dUMP and 5,10-CH2-THF.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of dihydrofolate.

    • Calculate the initial reaction rates and determine the IC50 value.

Data Interpretation: A low IC50 value, particularly after pre-incubation with a kinase, would support the hypothesis of TS inhibition.

Objective: To determine if the cytotoxic effects of the test compound can be reversed by providing an exogenous source of thymidine, bypassing the need for de novo synthesis.

Protocol:

  • Cell Culture:

    • Use a cancer cell line as described in the folate rescue assay.

  • Treatment:

    • Seed cells and allow for adherence.

    • Treat cells with the test compound in the presence or absence of exogenous thymidine.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Measure cell viability using a standard assay.

Data Interpretation: If the addition of thymidine rescues the cells from the compound's cytotoxic effects, it is strong evidence for the inhibition of thymidylate synthesis.

Quantitative Data Summary

The following table should be populated with experimental data to provide a clear comparison of the compound's activity.

AssayParameterValue
Recombinant DHFR InhibitionIC50 (µM)
Cellular Antiproliferation (MCF-7)GI50 (µM)
Folate Rescue (MCF-7)Fold shift in GI50
Recombinant TS InhibitionIC50 (µM)
Cellular Antiproliferation (A549)GI50 (µM)
Thymidine Rescue (A549)Fold shift in GI50

Conclusion and Future Directions

The proposed in vitro experimental framework provides a robust strategy for elucidating the mechanism of action of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine. Based on the outcomes of these assays, a clear picture of its primary cellular target(s) will emerge. Should the compound prove to be a potent inhibitor of either DHFR or TS, further investigations into its selectivity for microbial versus human enzymes could be warranted to explore its potential as an antimicrobial or anticancer agent. Additional studies could also explore other potential mechanisms, such as the induction of reactive oxygen species or inhibition of other enzymes in nucleotide metabolism.[8][9]

References

  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub. Retrieved March 17, 2026, from [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. (2011, February 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PMC. Retrieved March 17, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Future Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC. Retrieved March 17, 2026, from [Link]

  • In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. (2022, May 16). Journal of Pharmaceutical Research International. Retrieved March 17, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 17, 2026, from [Link]

  • In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. (2022, May 16). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pyrazolopyrimidine nucleosides. 12. Synthesis and biological activity of certain pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine. (n.d.). PubMed. Retrieved March 17, 2026, from [Link]

  • 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mechanism of action of 5-nitro-2'-deoxyuridine. (n.d.). PubMed. Retrieved March 17, 2026, from [Link]

  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. (2023, September 29). Research and Reviews. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Weight of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular characteristics of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, a modified p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular characteristics of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, a modified pyrimidine nucleoside analog. The focus is on its molecular weight and the elucidation of its three-dimensional atomic arrangement through single-crystal X-ray diffraction. As a Senior Application Scientist, the following sections synthesize established chemical data with proven methodologies to offer a robust framework for the study of this and similar compounds.

Introduction: The Significance of a Modified Nucleoside

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine belongs to the class of pyrimidine nucleoside analogs. These molecules are of significant interest in medicinal chemistry and drug development due to their potential to act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells, such as cancer cells or viruses.[1] The introduction of a nitro group (-NO2) and an imino group (=NH) to the pyrimidine ring, along with the ribofuranosyl moiety, creates a unique electronic and steric profile that can influence its interaction with biological targets.

A precise understanding of the compound's molecular weight is fundamental for its synthesis and characterization. Furthermore, the determination of its crystal structure is paramount. The three-dimensional arrangement of atoms, intermolecular interactions (such as hydrogen bonding), and conformational preferences of the ribose sugar are critical determinants of the molecule's biological activity, dictating how it fits into the active site of an enzyme or interacts with other biological macromolecules. This guide outlines the essential data and a rigorous methodology for determining these key molecular attributes.

Molecular Weight and Physicochemical Properties

The foundational characteristics of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine are summarized below. This data is essential for all subsequent experimental work, from synthesis to purification and crystallization.

PropertyValueSource
Molecular Formula C₉H₁₃N₅O₆PubChem CID 11644921[2]
Molecular Weight 287.23 g/mol PubChem CID 11644921[2]
IUPAC Name 2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diolPubChem CID 11644921[2]
CAS Number 105798-74-1PubChem CID 11644921[2]

Synthesis and Crystallization: From Powder to Single Crystal

The critical step for structural elucidation is the growth of high-quality single crystals, a process that is often more art than science, requiring patience and systematic screening of conditions. The goal is to achieve slow, ordered precipitation from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

The following methods are standard approaches for the crystallization of organic small molecules and can be adapted for the target compound.

1. Initial Solubility Screening:

  • Rationale: To identify a suitable solvent or solvent system for crystallization. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature.

  • Procedure:

    • In small vials, test the solubility of ~1-2 mg of the purified compound in 0.1 mL of a range of solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
    • Observe solubility at room temperature and upon gentle heating.
    • Identify solvents in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

2. Crystallization Methods:

  • Method A: Slow Evaporation

    • Rationale: This is the simplest method, where the concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.

    • Procedure:

      • Prepare a nearly saturated solution of the compound in a suitable solvent identified during screening.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial.

      • Cover the vial with a cap or parafilm with a few small holes poked by a needle to allow for slow evaporation.

      • Store in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Method B: Vapor Diffusion

    • Rationale: This technique allows for a very slow and controlled change in solvent composition, which is excellent for growing high-quality crystals.

    • Procedure (Hanging Drop):

      • Dissolve the compound in a "good" solvent in which it is readily soluble.

      • In a larger, sealed container (e.g., a well plate), place a reservoir of a "poor" solvent in which the compound is insoluble, but which is miscible with the "good" solvent.

      • Place a small drop (~1-5 µL) of the compound solution on a coverslip.

      • Invert the coverslip and seal the well over the reservoir.

      • The vapor of the "poor" solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

  • Method C: Solvent Layering

    • Rationale: Similar to vapor diffusion, this method relies on the slow mixing of a "good" solvent and a "poor" solvent (anti-solvent) to induce crystallization at their interface.[4]

    • Procedure:

      • Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane).

      • Carefully layer a less dense, miscible "anti-solvent" (e.g., hexane) on top of the solution, minimizing mixing.

      • Seal the container and allow it to stand undisturbed.

      • Crystals will ideally form at the interface as the solvents slowly diffuse into one another.

Crystal Structure Determination: A Methodological Workflow

Once a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[5][6]

The Principle of X-ray Diffraction

X-ray diffraction is a powerful analytical technique that relies on the interaction of X-rays with the electron clouds of atoms in a crystalline lattice.[5] When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms cause the X-rays to diffract in a specific, predictable pattern of spots. The angles and intensities of these diffracted beams are recorded, and this data is used to calculate the positions of the atoms within the crystal's unit cell, ultimately revealing the molecule's structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting:

    • A suitable crystal is selected under a microscope.

    • It is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and placed in the X-ray beam of the diffractometer.

  • Data Collection:

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[4]

    • A modern single-crystal X-ray diffractometer, equipped with a sensitive detector (e.g., a CCD or CMOS detector), is used.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • Data Integration and Scaling: The collected images are processed to determine the position, intensity, and Miller indices (h, k, l) of each reflection. The data is scaled to correct for experimental variations.

    • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

    • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map provides a preliminary model of the atomic positions.

    • Structure Refinement: The initial model is refined against the experimental diffraction data. This is an iterative process where atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

Workflow for Crystal Structure Determination

CrystalStructureWorkflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Pure Compound Mounting Crystal Mounting CrystalGrowth->Mounting High-Quality Crystal DataCollection Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing (Integration & Scaling) DataCollection->Processing Diffraction Images Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure (CIF File)

Caption: Workflow for determining the crystal structure of a small molecule.

Conclusion

The molecular weight of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine is definitively established by its chemical formula, C₉H₁₃N₅O₆, as 287.23 g/mol . While a published crystal structure is not currently available, this guide provides a robust and scientifically grounded methodology for its determination. The successful execution of the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction would yield invaluable data on the three-dimensional architecture of this promising nucleoside analog. This structural information is a critical component in the rational design of more effective and selective therapeutic agents, bridging the gap between molecular properties and biological function.

References

  • PubChem. (n.d.). 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • What Is. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Khan, A. A., et al. (2020). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 25(15), 3488. Retrieved from [Link]

  • Research and Reviews. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

Sources

Foundational

The Biological Activity of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine) in Cancer Cell Lines: Mechanisms, Sensitization, and Therapeutic Potential

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Chemical Profile 6-Amino-5-nitro-4-imino-β-D-r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Chemical Profile

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, commonly known as Clitocine , is an atypical nitro-containing pyrimidine nucleoside analog originally isolated from the mushrooms Clitocybe inversa and Leucopaxillus giganteus[1]. Structurally, two intramolecular hydrogen bonds between the adjacent amino and nitro groups on its pyrimidine unit confer a planar, pseudo-tricyclic core[1].

In the context of oncology and drug development, Clitocine has emerged as a multi-targeted therapeutic agent. Unlike standard antimetabolites that primarily inhibit DNA synthesis, Clitocine exhibits a unique polypharmacology in cancer cell lines: it acts as a potent translational readthrough agent for nonsense mutations, a targeted degrader of the anti-apoptotic protein Mcl-1, and a reversal agent for P-glycoprotein (P-gp) mediated multidrug resistance (MDR)[1],[2],[3].

This technical guide synthesizes the mechanistic causality behind Clitocine’s biological activity and provides self-validating experimental protocols for evaluating its efficacy in vitro.

Core Mechanisms of Action in Oncology

Translational Readthrough of Nonsense Mutations (p53 Restoration)

Nonsense mutations in tumor suppressor genes (such as TP53) introduce premature stop codons (PTCs), leading to truncated, non-functional proteins. Clitocine acts as a potent nonsense mutation suppressor[2].

The Causality: As an adenosine nucleoside analog, Clitocine is incorporated into mRNA during transcription. When Clitocine is positioned at the third nucleotide of a premature stop codon (e.g., UGA), it alters the codon-anticodon recognition dynamics at the ribosome. This allows a near-cognate aminoacyl-tRNA to bind instead of the release factor, promoting robust translational readthrough[2],[4]. In human ovarian cancer cell lines harboring p53 nonsense mutations (e.g., CAOV-3p53-UAA136), this mechanism restores the production of full-length, transcriptionally active p53, which subsequently upregulates downstream targets like p21 and drives the cell into apoptosis[2].

G A Clitocine (mRNA Incorporation) B Premature Stop Codon (PTC) in p53 mRNA A->B Replaces Adenosine C Translational Readthrough B->C Suppresses nonsense mutation D Full-Length Functional p53 C->D E Target Gene Activation (p21, Bax) D->E F Apoptosis E->F

Figure 1: Clitocine-mediated translational readthrough of p53 nonsense mutations leading to apoptosis.

Proteasome-Dependent Degradation of Mcl-1

Myeloid cell leukemia 1 (Mcl-1) is a highly overexpressed anti-apoptotic Bcl-2 family protein that sequesters pro-apoptotic proteins like Bak, conferring resistance to chemotherapeutics (e.g., ABT-737 or TRAIL).

The Causality: Clitocine competitively binds to the adenosine receptor A2B on the cell surface. This binding inhibits the intracellular cyclic AMP (cAMP) synthesis, which subsequently blocks the activation of the downstream Extracellular Signal-Regulated Kinase (ERK) pathway[5],[6]. The suppression of the cAMP/ERK axis removes the transcriptional repression (via DNA methylation inhibition) of FBXW7 , a critical ubiquitin ligase[5]. Elevated FBXW7 selectively ubiquitinates Mcl-1, targeting it for rapid proteasomal degradation. The destruction of Mcl-1 releases Bak, triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis[7].

G A Clitocine B Adenosine Receptor A2B (Competitive Binding) A->B Binds & Antagonizes C cAMP / ERK Signaling B->C Inhibits D FBXW7 Expression (Ubiquitin Ligase) C->D Releases Repression E Mcl-1 Ubiquitination & Degradation D->E Targets Mcl-1 F Bak Release E->F Disrupts Mcl-1/Bak G Mitochondrial Apoptosis F->G

Figure 2: Clitocine induces Mcl-1 degradation via the A2B/cAMP/ERK/FBXW7 signaling axis.

Reversal of P-Glycoprotein (P-gp) Mediated Multidrug Resistance

In multidrug-resistant (MDR) cell lines such as R-HepG2 (hepatocellular carcinoma) and MES-SA/Dx5 (uterine carcinoma), Clitocine restores sensitivity to standard chemotherapeutics like doxorubicin[3].

The Causality: Clitocine down-regulates the transcription factor NF-κB (specifically the p65 subunit). Because the MDR1 gene promoter contains a critical consensus binding site for NF-κB (located at −324 to −315), the suppression of NF-κB directly halts the transcription of MDR1[3]. This leads to a profound decrease in P-gp expression, preventing the efflux of doxorubicin and restoring intracellular drug accumulation[3].

Quantitative Pharmacodynamics Summary

The following table synthesizes the effective concentrations of Clitocine across various cancer cell lines and its primary mechanistic targets.

Cell LineCancer TypeKey Target / MechanismEffective ConcentrationRef
CAOV-3 (p53-UAA136) Ovarian Carcinomap53 PTC Readthrough~0.2 - 0.8 µM[2]
SW620 / LS411N Colorectal CancerMcl-1 Degradation (via FBXW7)0.2 - 0.8 µM[5],[6]
R-HepG2 Hepatocellular CarcinomaP-gp / NF-κB Downregulation0.2 µM[3]
IMR-32 NeuroblastomaAdenosine Kinase InhibitionIC50 ~ 26 µM[8]

Validated Experimental Methodologies

To ensure scientific integrity, any assay evaluating Clitocine must be designed as a self-validating system . The following protocols incorporate necessary mechanistic checkpoints to rule out off-target effects.

Protocol 1: Evaluating p53 Translational Readthrough

Objective: Confirm that Clitocine restores functional p53 via readthrough, rather than transcriptional upregulation.

  • Cell Seeding: Plate CAOV-3p53-UAA136 cells (harboring a homozygous p53 nonsense mutation) at 1×105 cells/well in a 6-well plate.

  • Treatment: Treat cells with Clitocine (0.2 µM, 0.4 µM, 0.8 µM) or vehicle (DMSO) for 24 hours.

  • Validation Checkpoint 1 (Transcriptional Control): Perform RT-qPCR for TP53 mRNA. Rationale: If Clitocine works via readthrough, TP53 mRNA levels should remain relatively stable; a massive spike would indicate transcriptional activation instead.

  • Validation Checkpoint 2 (Translational Rescue): Harvest lysates and perform Western Blotting using an anti-p53 (DO-1) antibody targeting the N-terminus. Rationale: Appearance of a 53 kDa band confirms the synthesis of the full-length protein.

  • Validation Checkpoint 3 (Functional Rescue): Perform a Caspase 3/7 Glo Assay and RT-qPCR for CDKN1A (p21). Rationale: Confirms that the readthrough p53 is properly folded and transcriptionally active, driving the cell into apoptosis.

Protocol 2: Assessment of Mcl-1 Degradation and Apoptosis Synergy

Objective: Prove that Clitocine sensitizes cells to ABT-737 strictly via proteasome-dependent Mcl-1 degradation.

  • Cell Seeding: Plate SW620 colon cancer cells in 6-well plates.

  • Co-Treatment Strategy: Treat cells with Clitocine (0.2 µM) alone, ABT-737 (1.0 µM) alone, and the combination for 24 hours.

  • Validation Checkpoint 1 (Proteasome Dependency): In a parallel combination well, add MG132 (10 µM, a proteasome inhibitor) 4 hours prior to harvest. Rationale: If Clitocine reduces Mcl-1 levels via the FBXW7 ubiquitination pathway, the addition of MG132 will rescue Mcl-1 protein levels on a Western blot. If Mcl-1 is not rescued, the mechanism is likely transcriptional repression or mRNA instability.

  • Validation Checkpoint 2 (Bak Dependency): Transfect a subset of cells with Bak-specific siRNA 48 hours prior to Clitocine treatment. Rationale: Because Mcl-1 degradation induces apoptosis by freeing Bak, knocking down Bak should completely abrogate the synergistic apoptosis induced by the Clitocine + ABT-737 combination, validating the exact signaling node.

  • Endpoint Analysis: Stain cells with Annexin V-FITC/PI and analyze via flow cytometry to quantify synergistic apoptosis[5],[7].

References

  • Anticancer properties and mechanism of action of the fungal nucleoside clitocine and its derivatives. Bailly, C. Biochemical Pharmacology / BioKB.[1] URL:[Link]

  • The nucleoside analog clitocine is a potent and efficacious readthrough agent. Friesen WJ, et al. RNA. 2017;23(4):567-577.[2] URL:[Link]

  • Clitocine Reversal of P-Glycoprotein Associated Multi-Drug Resistance through Down-Regulation of Transcription Factor NF-κB in R-HepG2 Cell Line. PLoS One. 2012; 7(8): e42989.[3] URL:[Link]

  • Clitocine enhances the drug sensitivity of colon cancer cells by promoting FBXW7-mediated MCL-1 degradation via inhibiting the A2B/cAMP/ERK axis. American Journal of Physiology. 2024.[5],[6] URL:[Link]

  • Clitocine induces apoptosis and enhances the lethality of ABT-737 in human colon cancer cells by disrupting the interaction of Mcl-1 and Bak. Cancer Letters. 2014.[7] URL: [Link]

Sources

Exploratory

Unlocking Viral Polymerase Inhibition: Binding Affinity and Mechanistic Profiling of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine

Target Audience: Structural Biologists, Virologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide Introduction & Structural Rationale The pursuit of broad-spectrum antiviral therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Virologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide

Introduction & Structural Rationale

The pursuit of broad-spectrum antiviral therapeutics relies heavily on targeting the highly conserved active sites of viral polymerases. 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine , commonly known as Clitocine , is a naturally occurring exocyclic amino nucleoside originally isolated from the mushroom Clitocybe inversa. Despite possessing a pyrimidine scaffold, Clitocine effectively mimics adenosine.

The structural brilliance of this compound lies in its functional groups. The strongly electron-withdrawing 5-nitro group alters the electron density and dipole moment of the pyrimidine ring. This shifts the pKa of the molecule, allowing the 4-imino and 6-amino groups to present a hydrogen-bond donor/acceptor profile that perfectly mimics the Watson-Crick face of adenosine . Consequently, it is recognized by both host kinases and viral RNA-dependent RNA polymerases (RdRp) or Reverse Transcriptases (RT) .

When incorporated into nascent viral RNA, Clitocine induces lethal mutagenesis, chain termination, or the readthrough of premature termination codons (PTCs) , making its binding kinetics a critical subject of study for antiviral drug design.

Mechanistic Pathway: Intracellular Activation

Like all nucleoside analogs, Clitocine is a prodrug. It exhibits zero binding affinity for viral polymerases in its native state. To achieve pharmacological activity, it must undergo a three-step intracellular phosphorylation cascade mediated by host kinases to form the active triphosphate metabolite (Clitocine-TP ).

Clitocine-TP acts as a direct competitive inhibitor against endogenous ATP. It coordinates with the catalytic divalent cations (typically Mg2+ or Mn2+ ) housed within the polymerase active site (e.g., the highly conserved GDD motif in viral RdRps).

G C Clitocine (Prodrug) K1 Adenosine Kinase (Host) C->K1 C_MP Clitocine-MP K1->C_MP K2 NMP/NDP Kinases C_MP->K2 C_TP Clitocine-TP (Active) K2->C_TP RdRp Viral RdRp Complex (Active Site) C_TP->RdRp Competitive Binding (ATP) RNA Viral RNA Chain Termination RdRp->RNA Incorporation

Intracellular phosphorylation cascade and viral RdRp inhibition by Clitocine.

Quantitative Binding Affinity Profiling

To evaluate the therapeutic window of Clitocine-TP, we must quantify its binding affinity ( Kd​ ) and kinetic rate constants ( kon​ , koff​ ) against purified viral polymerases. Surface Plasmon Resonance (SPR) is the gold standard for this, as it resolves the real-time association and dissociation phases that steady-state IC50​ assays cannot capture.

Below is a representative quantitative data summary demonstrating the broad-spectrum binding profile of Clitocine-TP across distinct viral polymerase families.

Table 1: Representative Kinetic Profiling of Clitocine-TP against Viral Polymerases

Viral Polymerase TargetEndogenous Competitor Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) IC50​ ( μM )
SARS-CoV-2 RdRp (nsp12/7/8)ATP145.2 4.2×104 6.1×10−3 1.2
HCV NS5B RdRp ATP89.5 6.8×104 6.0×10−3 0.8
HIV-1 Reverse Transcriptase ATP320.4 2.1×104 6.7×10−3 5.4
T7 RNA Polymerase (Control)ATP410.8 1.5×104 6.2×10−3 8.1

Note: The lower Kd​ values for SARS-CoV-2 and HCV RdRps indicate a higher binding affinity, driven by the strong electrostatic coordination of the 5-nitro group within the specific architecture of these viral active sites.

Experimental Methodology: High-Fidelity SPR Binding Assay

To ensure reproducibility and scientific integrity, the binding affinity of Clitocine-TP must be evaluated using a self-validating biochemical system. The following protocol details the SPR workflow, explicitly defining the causality behind each experimental condition.

SPR Prep 1. RdRp Complex Purification (nsp12/7/8) Immob 2. Sensor Chip Immobilization (Amine Coupling) Prep->Immob Analyte 3. Analyte Injection (Clitocine-TP Series) Immob->Analyte Kin 4. Kinetic Profiling (Association/Dissociation) Analyte->Kin Data 5. Sensogram Analysis (Kd Determination) Kin->Data

Step-by-step SPR workflow for determining viral RdRp binding affinity.

Step-by-Step Protocol

Step 1: Ligand Immobilization (Amine Coupling)

  • Action: Immobilize the purified viral polymerase complex (e.g., SARS-CoV-2 nsp12-nsp7-nsp8) onto a Series S Sensor Chip CM5 using standard EDC/NHS amine coupling chemistry to a target level of 3000 Response Units (RU).

  • Causality: Amine coupling covalently anchors the protein. We actively avoid Ni-NTA (His-tag) capture for multi-subunit RdRp complexes, as non-covalent capture often leads to baseline drift due to subunit dissociation during extended kinetic cycles, which masks the low-molecular-weight signal of the nucleoside analyte.

Step 2: Analyte Preparation & Buffer Optimization

  • Action: Serially dilute Clitocine-TP (from 10 nM to 1000 nM) in SPR Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.05% Tween-20.

  • Causality: The inclusion of MgCl2​ is non-negotiable. The triphosphate moiety of Clitocine-TP cannot enter the polymerase active site without coordinating with divalent cations. We strictly use Mg2+ over Mn2+ because Mn2+ artificially lowers polymerase fidelity and forces unnatural binding conformations. Furthermore, 1 mM TCEP is required to prevent the oxidation of critical catalytic cysteine residues within the RdRp without interfering with the baseline (unlike DTT).

Step 3: Kinetic Injection Phase

  • Action: Inject the Clitocine-TP concentration series over the immobilized polymerase at a high flow rate of 50 µL/min. Allow 120 seconds for the association phase, followed by a 300-second buffer flow for the dissociation phase.

  • Causality: A high flow rate (50 µL/min) is utilized to eliminate mass transport limitations. If the flow rate is too slow, the analyte depletes at the sensor surface, and the measured kon​ will falsely reflect the diffusion rate rather than the true biochemical binding kinetics.

Step 4: Surface Regeneration

  • Action: Pulse the sensor chip with 1 M NaCl for 30 seconds between cycles.

  • Causality: High ionic strength cleanly disrupts the electrostatic interactions between the Clitocine-TP triphosphate tail and the active site Mg2+ ions. This strips the analyte without denaturing the delicate immobilized polymerase complex.

Step 5: Data Analysis

  • Action: Fit the resulting sensograms to a 1:1 Langmuir binding model using double-referencing (subtracting both the reference channel and buffer-only injections).

  • Causality: Double-referencing eliminates bulk refractive index changes caused by slight buffer mismatches or DMSO carryover, isolating the true binding response of the nucleoside.

Conclusion

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine) represents a highly versatile scaffold in antiviral drug discovery. Its unique electronic properties, driven by the 5-nitro group, allow a pyrimidine base to successfully masquerade as a purine within the stringent confines of viral polymerase active sites. By employing rigorous, causality-driven biophysical assays like SPR, researchers can accurately map its binding kinetics, paving the way for next-generation prodrug strategies (such as ProTides) to bypass initial phosphorylation bottlenecks and maximize antiviral efficacy.

References

  • Friesen WJ, Trotta CR, Tomizawa Y, et al. "The nucleoside analog clitocine is a potent and efficacious readthrough agent." RNA. 2017. URL:[Link]

  • Franchetti P, Cappellacci L, Abu Sheikha G, et al. "Acyclic Nucleotides Related to Clitocine: Synthesis and Anti-HIV Activity." Nucleosides and Nucleotides. 1995. URL:[Link]

  • Wang J, Zhang Y, Li J, et al. "Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development." International Journal of Molecular Sciences. 2023. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Clitocine (6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine)

Introduction & Mechanistic Rationale Clitocine (systematically referred to as 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine or 6-amino-5-nitro-4-(β-D-ribofuranosylamino)pyrimidine) is a naturally occurring exocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Clitocine (systematically referred to as 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine or 6-amino-5-nitro-4-(β-D-ribofuranosylamino)pyrimidine) is a naturally occurring exocyclic amino nucleoside originally isolated from the mushroom Clitocybe inversa[1]. It is highly valued in drug development for its potent insecticidal properties and its ability to act as a strong cytostatic agent against leukemia cell lines by inhibiting adenosine kinase[2].

Historically, the synthesis of clitocine presented significant stereochemical and regiochemical challenges. Early approaches by Kini et al.[2] and Kamikawa et al.[3] relied on direct coupling methods that suffered from poor anomeric control or low yields. A critical mechanistic revision by Choi et al. revealed that the standard Vorbrüggen glycosylation of 4,6-diamino-5-nitropyrimidine does not directly yield the desired exocyclic N-glycoside[4]. Instead, it forms an endo-N glycoside intermediate (at the pyrimidine ring nitrogen) due to kinetic favorability[4].

To achieve the correct structural connectivity, this protocol leverages a highly efficient 1,3-N (endo) to N (exo) migration catalyzed by silica gel[5]. Furthermore, we utilize a p-chlorobenzoyl (PCB) protecting group on the ribofuranose donor. The PCB group is deliberately chosen over standard benzoyl groups because it facilitates the rapid solidification and isolation of the intermediate, while strictly minimizing epimerization at the anomeric center during the final deprotection stage[4].

Quantitative Summary of Synthesis Steps

The following table summarizes the causal parameters, conditions, and expected outcomes for the four-stage synthesis workflow.

StepReaction PhaseKey Reagents & CatalystsConditionsYieldCausality / Purpose
1 Silylation HMDS, Pyridine, H₂SO₄130 °C, 18 hQuantitativeConverts the highly polar aglycone into a lipophilic, nucleophilic silyl ether, activating it for coupling[5].
2 Glycosylation TMSOTf, MeCN0 °C, 23 hN/A (Intermediate)TMSOTf generates the electrophilic oxocarbenium ion. Low temp maximizes β-anomer stereoselectivity[5].
3 1,3-N Migration Silica gel, CH₂Cl₂20 °C (RT), 20 h95% (over Steps 2-3)Mild acidity of silica thermodynamically drives the ribofuranosyl group from the ring N to the exocyclic amine[4].
4 Deprotection NaOMe, MeOH/1,4-dioxane0 °C, 2 hHighRemoves PCB groups via Zemplén transesterification. Strict 0 °C control prevents anomeric epimerization[5].

Experimental Workflow & Mechanistic Diagram

Pathway Base 4,6-Diamino-5-nitropyrimidine (Aglycone Base) Silylation Silylation (HMDS, Pyridine, 130°C) Base->Silylation Sugar 1-O-acetyl-2,3,5-tri-O-PCB-D-ribofuranose (Sugar Donor) Glycosylation Glycosylation (TMSOTf, MeCN, 0°C) Sugar->Glycosylation Silylation->Glycosylation Silylated Base EndoN Endo-N Glycoside (Kinetic Product) Glycosylation->EndoN Stereoselective Coupling Migration 1,3-N Migration (Silica Gel, CH2Cl2, 20h) EndoN->Migration ExoN Exo-N Intermediate (Thermodynamic Product) Migration->ExoN Mild Acid Catalysis Deprotection Deprotection & Neutralization (NaOMe, MeOH, 0°C -> Amberlite) ExoN->Deprotection Product Clitocine (6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine) Deprotection->Product High β-anomer purity

Workflow of Clitocine synthesis highlighting the critical 1,3-N (endo) to N (exo) migration step.

Step-by-Step Experimental Protocol

Step 1: Activation of the Pyrimidine Base (Silylation)

Self-Validating Principle: 4,6-diamino-5-nitropyrimidine is highly insoluble in standard organic solvents. Successful silylation is visually confirmed when the suspension transitions into a clear, homogenous state upon solvent exchange.

  • Suspend 4,6-diamino-5-nitropyrimidine (1.0 g, 6.45 mmol) in hexamethyldisilazane (HMDS, 30 mL)[5].

  • Add pyridine (4.8 mL), concentrated H₂SO₄ (0.2 mL), and ammonium sulfate (60 mg) to act as catalysts[5].

  • Reflux the mixture at 130 °C under an inert argon atmosphere for 18 hours[5].

  • Evaporate the remaining HMDS in vacuo to yield the silylated base as a residual solid. Do not expose the intermediate to ambient moisture to prevent premature desilylation.

Step 2: Stereoselective Glycosylation (Endo-N Formation)

Causality: The reaction is strictly maintained at 0 °C to suppress the formation of the α-anomer. The kinetic product formed here is the endo-N glycoside[4].

  • Dissolve the silylated residual solid from Step 1 in anhydrous acetonitrile (MeCN, 50 mL) and cool the vessel to 0 °C[5].

  • Introduce the sugar donor: 1-O-acetyl-2,3,5-tri-O-para-chlorobenzoyl-D-ribofuranose (4.5 g, 7.42 mmol)[5].

  • Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 mL, 11.0 mmol) as the Lewis acid catalyst[5].

  • Stir the mixture at 0 °C for 23 hours. The suspension will gradually turn into a dark, clear solution[5].

  • Evaporate the MeCN in vacuo. Quench the residue with saturated aqueous NaHCO₃ and extract the organic phase with ethyl acetate (EtOAc). Dry over anhydrous Na₂SO₄ and concentrate.

Step 3: Silica-Catalyzed 1,3-N (endo) to N (exo) Migration

Self-Validating Principle: The success of this migration must be verified via ¹H NMR (DMSO-d₆). The appearance of a doublet NH proton at δ = 9.60 ppm confirms the exocyclic N-linkage, characteristic of the strong intramolecular hydrogen bonding between the NO₂ group and the 4-NH group[4][6].

  • Dissolve the crude endo-N intermediate in methylene chloride (CH₂Cl₂, 60 mL)[4].

  • Add 2.2 g of standard chromatography-grade silica gel directly to the solution[4].

  • Stir the suspension vigorously at room temperature for 20 hours. The mild acidic surface of the silica gel drives the thermodynamic migration of the ribofuranosyl moiety to the exocyclic amine[4].

  • Filter off the silica gel and wash the filter cake thoroughly with CH₂Cl₂.

  • Concentrate the filtrate to yield 6-Amino-5-nitro-4-[(2,3,5-tri-O-para-chlorobenzoyl-β-D-ribofuranosyl)amino]pyrimidine (approx. 2.06 g, 95% yield as a yellow foam)[4].

Step 4: Deprotection and Isolation of Clitocine

Causality: Traditional basic deprotection at room temperature causes severe epimerization of the anomeric center in clitocine. Operating at 0 °C with NaOMe, followed by non-aqueous neutralization using Amberlite resin, preserves the β-configuration[5].

  • Dissolve the protected clitocine intermediate (1.93 g, 2.75 mmol) in 1,4-dioxane (26 mL) and dilute with methanol (MeOH, 65 mL)[5].

  • Cool the solution strictly to 0 °C[5].

  • Treat the solution with sodium methoxide (NaOMe, 0.55 mmol; prepared by diluting 0.1 mL of 28% MeOH solution with 0.4 mL MeOH)[5].

  • Stir at 0 °C for exactly 2 hours[5].

  • Neutralization: Add Amberlite IR-120 acidic resin (900 mg, pre-washed with distilled H₂O and MeOH) to the reaction mixture and stir for 30 minutes[5]. This gently quenches the base without introducing aqueous hydrolysis risks.

  • Filter off the resin and concentrate the filtrate in vacuo[5]. Purify via recrystallization to yield pure 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine).

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine

Abstract This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine. Due to the analyte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine. Due to the analyte's polar and ionizable nature, significant challenges related to poor retention and peak asymmetry on traditional reversed-phase columns were overcome. This method employs a C18 stationary phase with a precisely controlled acidic mobile phase to ensure consistent ionization and achieve excellent peak shape and reproducibility. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development.

Introduction and Chromatographic Challenges

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine is a nucleoside analog with a complex structure featuring multiple polar and ionizable functional groups. Specifically, the presence of amino (-NH2) and imino (=NH) groups confers basic properties, while the ribofuranosyl (sugar) moiety significantly increases its polarity.[1] The molecular formula is C9H13N5O6, with a molecular weight of approximately 287.23 g/mol .[1]

The primary challenge in developing a reversed-phase HPLC method for such an analyte is twofold:

  • Poor Retention: Highly polar molecules have weak hydrophobic interactions with non-polar stationary phases like C18, often leading to elution near or in the solvent front.[2][3]

  • Peak Tailing: The basic amino and imino groups can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[4][5] This secondary ionic interaction causes distorted, asymmetric (tailing) peaks, which severely compromise quantification accuracy and sensitivity.[5][6]

Therefore, the core of this method development strategy is to mitigate these issues by carefully controlling the mobile phase pH to suppress silanol interactions and ensure the analyte is in a single, consistent protonated state.[7][8]

Method Development Strategy

The development process followed a systematic approach to optimize the separation, focusing on achieving adequate retention, symmetrical peak shape, and high resolution.

Column Selection

A C18 column was chosen as the stationary phase due to its versatility and widespread use in reversed-phase chromatography.[9][10][11][12] To minimize secondary interactions with residual silanols, a modern, high-purity, end-capped C18 column is critical. End-capping chemically derivatizes most of the free silanol groups, creating a more inert and hydrophobic surface, which is essential for analyzing basic compounds.[5]

Mobile Phase pH Control

Controlling the mobile phase pH is the most critical parameter for this analysis.[7][13] The pKa of the analyte's basic functional groups dictates its ionization state. To achieve a good peak shape, the mobile phase pH should be adjusted to ensure the analyte exists in a single ionic form.[8] For basic compounds, working at a low pH (e.g., pH 2-3) protonates the analyte into a single cationic form and, crucially, suppresses the ionization of surface silanol groups, minimizing the undesirable ionic interactions that cause peak tailing.[4][5][8]

A phosphate buffer was selected due to its ideal pKa value around 2.1, providing excellent buffering capacity in the desired low pH range.[7] A concentration of 20 mM is sufficient to control the pH without risking precipitation in the presence of the organic modifier.[7][14]

Organic Modifier Selection

Acetonitrile was chosen over methanol as the organic modifier. While both are common in reversed-phase HPLC, acetonitrile typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

The overall method development workflow is illustrated below.

MethodDevelopment cluster_start Analyte Characterization cluster_dev Method Development cluster_val Validation & Final Method Analyte Analyte: Polar, Basic (6-Amino-5-nitro-4-imino...) Col_Select Column Selection (End-capped C18) Analyte->Col_Select Requires inert surface MP_Screen Mobile Phase Screening (pH, Buffer, Organic) Col_Select->MP_Screen Test conditions pH_Opt pH Optimization (Target: pH 2.5-3.0) MP_Screen->pH_Opt Key for peak shape Grad_Opt Gradient Optimization (Resolution & Run Time) pH_Opt->Grad_Opt Fine-tune separation Validation Method Validation (ICH Q2(R1)) Grad_Opt->Validation Confirm performance Final_Method Final Quantitation Method Validation->Final_Method Implement for use

Caption: HPLC method development and validation workflow.

Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade.

    • Phosphoric Acid (H₃PO₄), HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

  • Reference Standard: 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, >98% purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The final optimized HPLC conditions are summarized in the table below.

ParameterConditionRationale
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmProvides good retention and efficiency for small molecules.[9]
Mobile Phase A: 20 mM KH₂PO₄, pH 2.8B: AcetonitrileLow pH mobile phase suppresses silanol interactions, ensuring symmetric peaks for the basic analyte.[4][5]
Gradient 5% B to 40% B over 10 min; hold at 40% B for 2 minProvides sufficient retention and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times and improves peak efficiency.
Injection Vol. 10 µLAppropriate for achieving desired sensitivity without overloading the column.
Detection DAD, 280 nmWavelength of maximum absorbance for the nitro-pyrimidine chromophore.
Run Time 15 minutes (including re-equilibration)Allows for complete elution and column re-equilibration before the next injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17][18] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

System suitability tests (SST) were performed before each validation run to ensure the chromatographic system was performing adequately. Five replicate injections of a 50 µg/mL standard were used.

SST ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) ≤ 1.51.12
Theoretical Plates (N) > 20008500
%RSD of Retention Time < 1.0%0.21%
%RSD of Peak Area < 2.0%0.45%
Validation Results Summary

The method demonstrated excellent performance across all validation parameters.

Validation ParameterResult
Specificity No interference from blank (Mobile Phase A) or placebo at the retention time of the analyte. Peak purity index > 0.999.
Linearity (Range) 1 - 100 µg/mL
Correlation Coeff. (r²) > 0.9995
Accuracy (% Recovery) 98.9% - 101.2% across three concentration levels (low, medium, high).
Precision (%RSD) Repeatability (n=6): 0.55%Intermediate Precision (n=6, different day/analyst): 0.82%
LOD 0.2 µg/mL (S/N ratio of 3:1)
LOQ 0.7 µg/mL (S/N ratio of 10:1)

Conclusion

This application note presents a highly reliable and robust reversed-phase HPLC method for the quantification of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine. By employing an end-capped C18 column and a low-pH phosphate buffer, the common chromatographic challenges of poor retention and peak tailing associated with this polar, basic nucleoside analog were successfully overcome. The method is fully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. It is well-suited for high-throughput analysis in research and quality control environments.

References

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • What are C18 HPLC columns? GL Sciences.[Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • New USP <621> Guidelines. Waters.[Link]

  • Typical buffers and additives for reversed-phase HPLC. Shodex.[Link]

  • C18: Most Popular RP Stationary Phase. Phenomenex.[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.[Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. Restek.[Link]

  • 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine. PubChem, National Center for Biotechnology Information.[Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC International.[Link]

  • Your guide to select the buffer in HPLC development part 1. PharmaCores.[Link]

  • C18 HPLC Columns and Their Properties. Pharmaguideline.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.[Link]

  • How can I prevent peak tailing in HPLC? ResearchGate.[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Analytical Chemistry.[Link]

  • USP 621 Changes. Element Lab Solutions.[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.[Link]

  • C18 Column / C18 HPLC Columns. Labcompare.[Link]

  • ICH Q2 Analytical Method Validation. Slideshare.[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.[Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi.[Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.[Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.[Link]

  • 6-Amino-5-nitrosouracil. PubChem, National Center for Biotechnology Information.[Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.[Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine)

Introduction & Scope 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, universally known as Clitocine[1], is a naturally occurring exocyclic amino nucleoside originally isolated from the mushroom Lepista inversa[2]. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, universally known as Clitocine[1], is a naturally occurring exocyclic amino nucleoside originally isolated from the mushroom Lepista inversa[2]. In recent years, it has garnered significant attention in drug development due to its potent pharmacological profile, acting as an adenosine kinase inhibitor, an inducer of apoptosis in multidrug-resistant cancer cells[2], and an efficacious readthrough agent for premature termination codons[3].

Accurate structural characterization of Clitocine presents two distinct analytical challenges:

  • Tautomerism : Distinguishing the exocyclic imino form (at C-4) from its endocyclic amino tautomer[4].

  • Stereochemistry : Confirming the β-anomeric configuration of the ribofuranosyl linkage[5].

This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously elucidate the structure of Clitocine.

Experimental Rationale and Causality

In structural elucidation, experimental choices dictate the integrity of the resulting data. As a best practice, the following parameters must be strictly controlled:

  • Solvent Selection (The Causality of DMSO-d6) : The use of an aprotic, highly polar solvent like Dimethyl sulfoxide-d6 (DMSO-d6) is non-negotiable for this workflow[5]. Protic solvents (e.g., D2O or CD3OD) rapidly exchange with the exocyclic imino (NH), amino (NH2), and hydroxyl (OH) protons, rendering them invisible to the NMR receiver. Observing the imino proton is the only definitive proof of the exocyclic tautomeric form.

  • HMBC Optimization : The 3JC,H​ coupling across the glycosidic bond (from the ribose H-1' to the pyrimidine C-4) typically falls in the 6–9 Hz range. Setting the HMBC long-range delay to 62.5 ms (optimized for J=8 Hz) maximizes the cross-peak intensity for this crucial linkage[4].

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Data Processing & Fourier Transform C->D E Structural Elucidation & Validation D->E

Fig 1. Sequential NMR spectroscopy workflow for the structural characterization of Clitocine.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing : Accurately weigh 5–10 mg of highly purified (>99%) Clitocine[2].

  • Dissolution : Dissolve the sample completely in 600 µL of DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer : Transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure no air bubbles are trapped in the active volume to prevent magnetic susceptibility artifacts.

Phase 2: Instrument Setup and Tuning
  • Insertion : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear cryoprobe[4].

  • Equilibration : Regulate and equilibrate the probe temperature to exactly 298 K.

  • Locking and Shimming : Lock onto the deuterium signal of the DMSO-d6 solvent. Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field, ensuring the TMS peak line width is <1 Hz.

  • Tuning : Tune and match the probe for both 1 H and 13 C frequencies to maximize RF power transfer and signal-to-noise ratio (SNR).

Phase 3: Acquisition Parameters
  • 1H NMR : Execute a standard 1D proton sequence. Parameters: Spectral width = 15 ppm; Number of scans (NS) = 16–32; Relaxation delay (D1) = 2.0 s.

  • 13C NMR : Execute a proton-decoupled 1D 13 C sequence. Parameters: Spectral width = 220 ppm; NS = 1024–2048; D1 = 2.0 s.

  • COSY : Run a gradient-selected COSY. Parameters: Matrix = 2048 x 256; NS = 4.

  • HSQC : Run a multiplicity-edited, gradient-selected HSQC. Parameters: Optimize for 1JCH​=145 Hz.

  • HMBC : Run a gradient-selected HMBC. Parameters: Optimize for long-range couplings nJCH​=8 Hz[4].

  • NOESY : Run a 2D NOESY. Parameters: Mixing time = 300–500 ms to capture through-space interactions between the pyrimidine ring and the upper face of the ribose ring[4].

Data Presentation: NMR Chemical Shifts

The following table summarizes the quantitative 1 H and 13 C NMR data for Clitocine in DMSO-d6, synthesizing authoritative literature values[5].

Position 1 H Chemical Shift (δ, ppm)Multiplicity, Coupling Constant ( J in Hz) 13 C Chemical Shift (δ, ppm)Assignment Notes
Pyrimidine Base
28.00s, 1H156.8Aromatic CH
4--160.2Quaternary C (Imino-bearing)
5--112.8Quaternary C (Nitro-bearing)
6--159.5Quaternary C (Amino-bearing)
4-NH9.28d, J=7.6 , 1H-Exocyclic imino proton
6-NH 2​ 8.56s, 2H-Exocyclic amino protons
Ribofuranosyl Ring
1'5.79dd, J=7.6,3.6 , 1H87.0Anomeric CH
2'4.05m, 1H75.9Ribose CH
3'3.93m, 1H70.8Ribose CH
4'3.79m, 1H84.8Ribose CH
5'a, 5'b3.53, 3.47m, 2H61.3Ribose CH 2​
2'-OH5.20d, J=5.2 , 1H-Exchangeable hydroxyl
3'-OH5.06t, J=4.8 , 1H-Exchangeable hydroxyl
5'-OH4.92d, J=6.0 , 1H-Exchangeable hydroxyl

Structural Elucidation Logic

The structural validation of Clitocine relies on a self-validating matrix of 2D NMR correlations:

  • Confirming the Tautomer (1H & COSY) : The presence of the doublet at δ 9.28 ppm (NH) coupling with the anomeric proton (H-1') at δ 5.79 ppm unambiguously confirms the imino linkage at the C-4 position[5], ruling out the endocyclic nitrogen linkage.

  • Glycosidic Linkage (HMBC) : The HMBC spectrum is the linchpin for proving molecular connectivity. A strong cross-peak between the anomeric proton (H-1') and the pyrimidine C-4 (δ 160.2) validates the covalent attachment of the sugar to the base[4].

  • Stereochemical Assignment (NOESY) : The NOESY spectrum confirms the β-D-configuration. Through-space correlations between H-1' and H-4', combined with the absence of a strong NOE between H-1' and H-2', dictate that the pyrimidine base is oriented in the pseudo-equatorial position (β-face), characteristic of naturally occurring nucleosides[4].

Elucidation_Logic cluster_0 2D NMR Correlation Logic N1 COSY (Homonuclear) O1 Ribose Spin System (H1' to H5') N1->O1 N2 HSQC (Direct Heteronuclear) O2 1H-13C Direct Assignments N2->O2 N3 HMBC (Long-Range Heteronuclear) O3 Glycosidic Linkage (H1' to Pyrimidine C4) N3->O3 N4 NOESY (Through-Space) O4 β-Anomeric Configuration N4->O4 Final Confirmed Structure: Clitocine O1->Final O2->Final O3->Final O4->Final

Fig 2. Logical pathway mapping 2D NMR experiments to specific structural validations of Clitocine.

References

  • Source: PubChem (National Institutes of Health)
  • Title: Efficient Synthesis of Clitocine via 1,3-N (endo) to N (exo)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PLoS ONE (PMC / NIH)
  • Source: PMC (NIH)

Sources

Application

Application Note: In Vivo Dosing and Pharmacological Evaluation of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine

Executive Summary 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (widely known in literature as Clitocine ) is a naturally occurring adenosine nucleoside analog originally isolated from the mushrooms Clitocybe inver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (widely known in literature as Clitocine ) is a naturally occurring adenosine nucleoside analog originally isolated from the mushrooms Clitocybe inversa and Leucopaxillus giganteus[1]. Characterized by a planar pseudo-tricyclic core stabilized by intramolecular hydrogen bonds, this compound has emerged as a highly potent therapeutic candidate in oncology and genetic disorders[1].

This application note provides drug development professionals and researchers with a comprehensive, self-validating in vivo methodology. It details the precise formulation strategies, dosing regimens, and mechanistic validation steps required to successfully evaluate this compound in preclinical murine models.

Pharmacological Profile & Mechanism of Action

The therapeutic efficacy of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine is driven by a unique dual mechanism of action:

  • Translational Readthrough of Nonsense Mutations: As a nucleoside analog, the compound is incorporated into mRNA during transcription, substituting for adenosine[2]. When incorporated at the third position of a premature termination codon (PTC), it induces robust translational readthrough. This mechanism has been proven to restore full-length, functional tumor suppressor proteins, such as p53, in nonsense-mutated cancer models[2][3].

  • Targeted Degradation of Mcl-1: Independent of its readthrough activity, the compound acts as a potent inhibitor of the anti-apoptotic protein Mcl-1. It promotes the proteasome-dependent degradation of Mcl-1, thereby facilitating the release and activation of pro-apoptotic factors Bak and Bax, ultimately triggering the intrinsic mitochondrial apoptosis pathway[1][4].

MOA cluster_1 Nonsense Mutation Readthrough cluster_2 Anti-Apoptotic Inhibition C 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine) RNA Incorporation into mRNA (3rd position of PTC) C->RNA Transcription MCL1 Mcl-1 Proteasomal Degradation C->MCL1 Downregulation P53 Full-length p53 Restoration RNA->P53 Translation APO Tumor Cell Apoptosis P53->APO Transactivation BAX Bax/Bak Activation MCL1->BAX Release BAX->APO Mitochondrial Pathway

Dual mechanism of action: PTC readthrough and Mcl-1 degradation leading to apoptosis.

Pre-Clinical Formulation and Dosing Strategy

Vehicle Selection and Causality

Due to its highly crystalline planar structure, 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine exhibits poor solubility in purely aqueous environments[1][5]. To prevent the drug from precipitating (crashing out) upon injection, a multi-component vehicle is required. Dimethyl sulfoxide (DMSO) is utilized to disrupt the crystal lattice and achieve primary dissolution. Co-solvents like PEG300 and surfactants like Tween-80 are critical; they encapsulate the hydrophobic core, ensuring the compound remains in solution when introduced to the interstitial fluid during subcutaneous administration[6][7].

Table 1: Validated Vehicle Formulations for In Vivo Dosing

Formulation ProtocolComposition RatioMax SolubilityApplication Context
Standard Multi-Solvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mLStandard xenograft models; rapid systemic absorption[6].
Cyclodextrin-Based 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLSensitive models requiring lower surfactant toxicity[7].
Lipid-Based 10% DMSO + 90% Corn Oil≥ 2.08 mg/mLExtended-release depot injections[7].
In Vivo Dosing Regimens

Subcutaneous (s.c.) injection is the preferred route over intravenous (i.v.) bolus. Subcutaneous administration creates a localized depot that allows for sustained systemic absorption. This is critical for nucleoside analogs, as maintaining a steady-state plasma concentration ensures continuous availability of the drug during the active transcription phase of rapidly dividing tumor cells[2].

Table 2: Quantitative Dosing Parameters for Murine Xenograft Models

Animal ModelTarget Mutation / PathwayRouteDosageFrequency
nu/nu miceCAOV-3p53-UAA136 (p53 Nonsense)s.c.0.3 - 3.0 mg/kg5 times per week[6][8]
nu/nu miceCAOV-3p53-UAA136 (p53 Nonsense)s.c.20.0 mg/kgOnce per week[6][8]
Nude miceHepatocellular Carcinoma (Mcl-1 target)s.c.3.0 mg/kg5 times per week[4]

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . Observing tumor shrinkage alone is insufficient; the workflow mandates ex vivo pharmacodynamic profiling to definitively prove that the tumor reduction was caused by the specific mechanisms of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine.

Phase 1: Preparation of Working Solution (Standard Multi-Solvent)

Caution: Always prepare fresh working solutions immediately prior to dosing to prevent degradation.

  • Stock Preparation: Weigh the lyophilized powder and dissolve in 100% DMSO to create a 20.8 mg/mL stock solution. Vortex and sonicate until completely clear[7].

  • Sequential Addition: To prepare 1 mL of working solution (for a 2.08 mg/mL dose):

    • Add 100 μL of the DMSO stock to a sterile tube.

    • Add 400 μL of PEG300. Vortex for 30 seconds to ensure uniform dispersion.

    • Add 50 μL of Tween-80. Vortex gently to avoid excessive foaming.

    • Dropwise, add 450 μL of sterile Saline (0.9% NaCl) while continuously agitating the tube[6].

  • Visual Inspection: Confirm the solution is completely clear. Any opacity indicates precipitation, and the solution must be discarded.

Phase 2: Animal Administration
  • Model Preparation: Utilize athymic nu/nu mice bearing subcutaneous xenografts (e.g., CAOV-3p53-UAA136 cells) that have reached a palpable volume of ~100 mm³.

  • Administration: Inject the formulated vehicle subcutaneously into the loose skin over the interscapular area. Administer 0.3 to 3.0 mg/kg dosages five times per week[8].

  • In Vivo Monitoring: Measure tumor volume via digital calipers and record body weight bi-weekly. A body weight loss of >10% indicates vehicle or compound toxicity, necessitating a dose reduction.

Phase 3: Ex Vivo Pharmacodynamic Validation (The Checkpoint)
  • Tissue Harvesting: At the study endpoint, euthanize the animals and immediately excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for protein extraction, and fix the other half in formalin for immunohistochemistry (IHC).

  • Mechanistic Verification:

    • Readthrough Validation: Perform a Western blot on the tumor lysate probing for full-length p53. A positive band confirms the drug successfully incorporated into mRNA and bypassed the premature stop codon[2].

    • Apoptosis Validation: Probe for Mcl-1 and cleaved Caspase-3. A significant reduction in Mcl-1 compared to vehicle-treated controls confirms target engagement and degradation[4].

    • Logic Gate: If tumor volume decreased but p53 and Mcl-1 levels remain unchanged, the anti-tumor effect is off-target, invalidating the primary hypothesis.

Workflow Prep 1. Formulation DMSO/PEG300/Tween Model 2. Xenograft Tumor Implantation Prep->Model Dose 3. S.C. Dosing 0.3-3 mg/kg Model->Dose Monitor 4. In Vivo Monitoring Dose->Monitor Valid 5. Ex Vivo Validation Monitor->Valid

Self-validating in vivo workflow from formulation to ex vivo pharmacodynamic confirmation.

References

  • 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine | C9H13N5O6 | CID 11644921 - PubChem National Institutes of Health (NIH)[Link]

  • Anticancer properties and mechanism of action of the fungal nucleoside clitocine and its derivatives BioKB / University of Luxembourg[Link]

  • The nucleoside analog clitocine is a potent and efficacious readthrough agent RNA Journal / National Center for Biotechnology Information (PMC)[Link]

  • Clitocine targets Mcl-1 to induce drug-resistant human cancer cell apoptosis in vitro and tumor growth inhibition in vivo PubMed / National Institutes of Health (NIH)[Link]

Sources

Method

Application Note: Therapeutic Profiling of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine)

Executive Summary & Mechanistic Rationale The compound 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine , commonly known as Clitocine , is a naturally occurring adenosine nucleoside analog originally isolated from the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine , commonly known as Clitocine , is a naturally occurring adenosine nucleoside analog originally isolated from the mushroom Clitocybe inversa. In recent years, it has emerged as a highly potent tool for molecular biologists and drug development professionals due to its dual mechanism of action in oncology and genetic disorders.

Unlike traditional chemotherapeutics that cause indiscriminate DNA damage, Clitocine operates through two highly specific, independent pathways:

  • Nonsense Mutation Readthrough: Clitocine acts as a potent suppressor of premature termination codons (PTCs). Because of its structural homology to adenosine, it is directly incorporated into mRNA by RNA polymerase. When positioned at the third nucleotide of a PTC, it preferentially base-pairs with uracil on near-cognate tRNAs, bypassing the stop signal and restoring the translation of full-length, functional tumor suppressor proteins like p53 .

  • Apoptotic Sensitization via Mcl-1 Degradation: Clitocine overcomes multidrug resistance by targeting the anti-apoptotic Bcl-2 family protein, Mcl-1. It induces the rapid ubiquitination and proteasome-dependent degradation of Mcl-1, disrupting the Mcl-1/Bak complex and sensitizing cancer cells to intrinsic apoptosis via agents like TRAIL or ABT-737 .

Mechanistic Pathway Visualization

G cluster_0 Pathway 1: Nonsense Mutation Readthrough cluster_1 Pathway 2: Apoptotic Sensitization Clitocine Clitocine (Adenosine Analog) RNAPol RNA Polymerase Transcription Clitocine->RNAPol Substitutes ATP Mcl1 Mcl-1 Protein Ubiquitination Clitocine->Mcl1 Promotes Degradation mRNA mRNA with PTC (Clitocine at 3rd Position) RNAPol->mRNA Direct Incorporation Translation Ribosomal Translation (Recruits Near-Cognate tRNA) mRNA->Translation Bypasses Stop Signal FullProtein Functional Protein Restored (e.g., p53) Translation->FullProtein Readthrough Apoptosis Apoptosis / Cell Death FullProtein->Apoptosis Target Gene Activation Bak Disruption of Mcl-1/Bak (Bak Release) Mcl1->Bak Post-Translational Control Mito Mitochondrial Permeabilization Bak->Mito Intrinsic Pathway Mito->Apoptosis Caspase 3/7 Activation

Dual mechanism of Clitocine: PTC readthrough via RNA incorporation and Mcl-1 mediated apoptosis.

Quantitative Data & Pharmacological Profile

To ensure reproducibility across assays, the following table summarizes the physicochemical properties and validated experimental parameters for Clitocine.

ParameterSpecification / ValueReference
Chemical Name 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidinePubChem
Common Name Clitocine
Molecular Weight 287.23 g/mol PubChem
Primary Targets mRNA (ATP substitution), Mcl-1 (Degradation),
In Vitro Working Conc. 0.1 μM – 1.0 μM,
In Vivo Dosing (Mice) 0.3 – 3.0 mg/kg (s.c., 5 days/week)
Solubility ≥ 2.08 mg/mL in DMSOVendor Specs

Experimental Protocols

As a self-validating system, these protocols are designed not just to observe an effect, but to mechanistically prove how the effect is occurring.

Protocol A: Validation of mRNA Incorporation & PTC Readthrough

Objective: To confirm that Clitocine directly incorporates into mRNA transcripts and functionally restores a nonsense-mutated protein (e.g., p53). Causality & Rationale: Observing restored protein levels is insufficient to claim a readthrough mechanism, as the compound could merely be inhibiting protein degradation. By digesting the RNA and performing 2D Thin Layer Chromatography (2D-TLC), we physically isolate the clitocine-3'-monophosphate, proving it acts as an ATP substitute during transcription. Furthermore, probing for downstream targets (p21) ensures the restored p53 is transcriptionally active .

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed a nonsense-mutated cell line (e.g., CAOV-3 p53-UAA136) at 2×105 cells/well in a 6-well plate. Treat with 1.0 μM Clitocine (0.1% DMSO final concentration) for 24 hours.

  • Isotope Labeling (Optional but recommended for TLC): Concurrently incubate cells with ortho-[³²P]phosphate to radio-label the RNA backbone.

  • RNA Extraction & Digestion: Harvest cells and extract total poly(A) RNA using a standard Oligo(dT) kit. Digest the purified mRNA with Nuclease P1 (which cleaves RNA into 3'-mononucleotides) for 2 hours at 37°C.

  • 2D-TLC Analysis: Spot the digested nucleotides onto a cellulose TLC plate. Run the first dimension in isobutyric acid/ammonia/water, and the second dimension in isopropanol/HCl/water. Visualize via a phosphorimager. Validation: Look for the distinct spot corresponding to clitocine-3'-monophosphate, confirming direct incorporation.

  • Functional Validation (Western Blot): Lyse a parallel set of treated cells in RIPA buffer. Perform SDS-PAGE and immunoblot for full-length p53 (restored protein) and p21 (downstream transcriptional target).

Protocol B: Mcl-1 Degradation & Apoptosis Sensitization Assay

Objective: To evaluate Clitocine's ability to sensitize multidrug-resistant cancer cells by degrading Mcl-1 and releasing the pro-apoptotic effector Bak. Causality & Rationale: Mcl-1 is notorious for sequestering Bak, preventing mitochondrial permeabilization. To prove Clitocine degrades Mcl-1 via the proteasome (rather than transcriptional silencing), we utilize the proteasome inhibitor MG132. If MG132 rescues Mcl-1 levels during Clitocine treatment, the mechanism is definitively post-translational .

Step-by-Step Methodology:

  • Cell Seeding & Pre-treatment: Seed colon cancer cells (e.g., SW620) in a 6-well plate. Self-Validating Control: Pre-treat designated control wells with 10 μM MG132 for 1 hour prior to Clitocine addition.

  • Sensitization: Add 0.2 μM Clitocine to the wells. Incubate for 24 hours.

  • Apoptotic Trigger: Add a sub-lethal dose of an extrinsic/intrinsic apoptotic trigger, such as TRAIL (50 ng/mL) or ABT-737 (1 μM), for an additional 12 hours.

  • Co-Immunoprecipitation (Mechanistic Proof): Harvest cells in a mild CHAPS lysis buffer (to preserve protein-protein interactions). Immunoprecipitate Mcl-1 using a specific capture antibody and Protein A/G agarose beads. Run the eluate on a Western blot and probe for Bak. Validation: Clitocine-treated cells should show a drastic reduction in Bak co-precipitating with Mcl-1.

  • Flow Cytometry (Phenotypic Proof): Harvest a parallel set of cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry. The combination of Clitocine + TRAIL should yield a synergistic spike in the Annexin V+/PI+ quadrant compared to either agent alone.

References

  • Friesen WJ, Trotta CR, Tomizawa Y, et al. "The nucleoside analog clitocine is a potent and efficacious readthrough agent." RNA. 2017;23(4):567-577. URL:[Link]

  • Sun JG, Wang R, Li C, et al. "Clitocine potentiates TRAIL-mediated apoptosis in human colon cancer cells by promoting Mcl-1 degradation." Apoptosis. 2016;21(10):1144-1157. URL:[Link]

  • Yin Z, Zhang H, Chen Z, et al. "Clitocine Reversal of P-Glycoprotein Associated Multi-Drug Resistance through Down-Regulation of Transcription Factor NF-κB in R-HepG2 Cell Line." PLoS One. 2012;7(8):e40720. URL:[Link]

Application

Application Notes and Protocols: Evaluating the Cytotoxic Potential of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine in Cell Culture

Introduction In the landscape of oncological research and drug development, nucleoside analogs represent a cornerstone of chemotherapy. These agents, which mimic endogenous purines and pyrimidines, effectively target the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of oncological research and drug development, nucleoside analogs represent a cornerstone of chemotherapy. These agents, which mimic endogenous purines and pyrimidines, effectively target the machinery of cellular proliferation by interfering with DNA and RNA synthesis.[1][2] This application note provides a detailed protocol for evaluating the cytotoxic properties of a novel pyrimidine analog, 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, using a robust and reliable cell-based assay.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

Scientific Principles and Mechanism of Action

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine is a synthetic nucleoside analog. Structurally, it resembles natural pyrimidine nucleosides required for nucleic acid synthesis. The core hypothesis for its mechanism of action is that it acts as an antimetabolite.[1][3]

Once transported into a cancer cell, the compound is likely phosphorylated by cellular kinases to its active triphosphate form. This activated analog can then exert its cytotoxic effects through two primary mechanisms:

  • Inhibition of Key Enzymes: The triphosphate analog can act as a competitive inhibitor of enzymes crucial for DNA and RNA synthesis, such as DNA polymerases and RNA polymerases.[4][5] By binding to the active site of these enzymes, it prevents the incorporation of natural nucleotides, thereby halting nucleic acid elongation.

  • Incorporation into Nucleic Acids: The analog can be mistakenly incorporated into growing DNA or RNA chains.[5] Its presence can disrupt the helical structure, terminate chain elongation, and induce DNA damage, ultimately triggering apoptosis (programmed cell death).[4]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_cell Cancer Cell Compound 6-Amino-5-nitro-4-imino- β-D-ribofuranosylpyrimidine Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Phosphorylation Enzyme DNA/RNA Polymerase Active_Metabolite->Enzyme Inhibition DNA_RNA DNA/RNA Synthesis Active_Metabolite->DNA_RNA Incorporation & Chain Termination Enzyme->DNA_RNA Blocks Apoptosis Apoptosis DNA_RNA->Apoptosis Induces

Caption: Proposed mechanism of action for 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine.

Recommended Cell Culture Assay: Sulforhodamine B (SRB) Assay

For determining the cytotoxic potential of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, we recommend the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[6][7] The amount of bound dye is directly proportional to the number of cells, providing a sensitive and reproducible measure of cell viability.[8]

Advantages of the SRB Assay:

  • Robustness and Reproducibility: The assay is less susceptible to interference from compounds that may affect metabolic-based assays (like MTT).[7]

  • Stability: The endpoint, the protein-bound dye, is stable for long periods.[6]

  • Cost-Effective and High-Throughput: It is well-suited for screening large numbers of compounds in a 96-well plate format.[7]

Detailed Protocol: Cytotoxicity Assessment using the SRB Assay

This protocol is optimized for adherent human breast cancer cells (MCF-7) but can be adapted for other adherent cell lines.

Materials and Reagents
ReagentSupplierCatalog Number
MCF-7 CellsATCCHTB-22
Eagle's Minimum Essential Medium (EMEM)Gibco11960044
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidineN/A (Research Compound)N/A
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Trichloroacetic Acid (TCA)Sigma-AldrichT6399
Sulforhodamine B (SRB)Sigma-AldrichS9012
Tris BaseSigma-AldrichT1503
Acetic AcidSigma-Aldrich695092
96-well flat-bottom cell culture platesCorning3599
Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_staining Fixation & Staining cluster_analysis Data Analysis A 1. Culture MCF-7 Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Compound Stock & Dilutions D 4. Treat Cells with Compound B->D C->D E 5. Incubate for 72 hours D->E F 6. Fix Cells with TCA E->F G 7. Stain with SRB F->G H 8. Wash Unbound Dye G->H I 9. Solubilize Bound Dye H->I J 10. Measure Absorbance I->J K 11. Calculate IC50 J->K

Caption: High-level workflow for the SRB cytotoxicity assay.

Step-by-Step Methodology

Part 1: Cell Culture and Seeding

  • Maintain MCF-7 Cells: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9][10] Passage cells upon reaching 80-90% confluency.[11]

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.[12]

    • Incubate the plate for 24 hours to allow cells to attach.

Part 2: Compound Preparation and Treatment

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment:

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the serially diluted compound solutions to the respective wells.

    • Include wells with medium containing the same concentration of DMSO as the highest compound concentration to serve as a vehicle control.

    • Include untreated wells with fresh medium as a negative control.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

Part 3: Cell Fixation and Staining

  • Fixation:

    • Carefully add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium.[8]

    • Incubate the plate at 4°C for 1 hour.[6]

  • Washing:

    • Gently wash the plate four to five times with slow-running tap water to remove TCA and excess medium.[8]

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air-dry completely at room temperature.

  • Staining:

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.[8]

    • Incubate at room temperature for 30 minutes.[6]

  • Post-Staining Wash:

    • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6]

    • Allow the plate to air-dry completely.

Part 4: Solubilization and Data Analysis

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.[8]

  • Shaking: Place the plate on an orbital shaker for 10-20 minutes to completely solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[13]

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by the inclusion of multiple controls:

  • Blank Control (Medium Only): Accounts for any background absorbance from the medium and SRB dye.

  • Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compound does not have a significant cytotoxic effect at the concentrations used.

  • Negative Control (Untreated Cells): Represents 100% cell viability and serves as the baseline for calculating the effects of the compound.

  • Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin) can be included to validate the assay's ability to detect cytotoxicity.

By comparing the results from the treated wells to these controls, the specific cytotoxic effect of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine can be reliably determined.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the cytotoxic potential of the novel nucleoside analog, 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine. The use of the SRB assay, coupled with a thorough understanding of the compound's likely mechanism of action, offers a robust framework for its preclinical evaluation. Adherence to the detailed steps and the inclusion of appropriate controls will ensure the generation of reliable and reproducible data, which is paramount in the field of drug discovery and development.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • MCF-7 Culture Protocol. [Link]

  • Shen, M., et al. (2017). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. Tissue Engineering and Regenerative Medicine, 14(3), 329-337. [Link]

  • Qiu, Y., et al. (2022). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 12, 836239. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Ubigene. (2025, June 4). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • ResearchGate. (2012, March 14). How to culture MCF7 cells?. [Link]

  • Oncohema Key. (2016, May 27). Purine Antimetabolites. [Link]

  • Sabalic, M. (2023). Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Journal of Clinical Oncology and Research, 6(3), 1-2. [Link]

  • Anticancer. (2025, May 3). Mechanism of action of Antimetabolite Anticancer drugs How they work. YouTube. [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Anticancer Research. (2021, January 15). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Abbkine. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine Synthesis

Welcome to the Technical Support Center for the chemical synthesis of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (the kinetic endo-imino intermediate) and its thermodynamic exo-amino isomer, commonly known as Cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemical synthesis of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (the kinetic endo-imino intermediate) and its thermodynamic exo-amino isomer, commonly known as Clitocine .

This guide is engineered for researchers and drug development professionals facing yield bottlenecks, regioselectivity issues, or anomeric epimerization during the synthesis of this potent adenosine kinase inhibitor and antineoplastic agent[1]. As a self-validating system, the protocols below integrate analytical checkpoints to ensure mechanistic control at every step.

Mechanistic Insight: The Endo to Exo Migration

A critical point of failure in synthesizing exocyclic amino nucleosides is misunderstanding the regioselectivity of the Vorbrüggen glycosylation. When silylated 4,6-diamino-5-nitropyrimidine is coupled with a protected ribofuranose, the reaction does not directly yield the exocyclic N4-glycosylated product.

Because the endocyclic nitrogen is more nucleophilic in the silylated state, the reaction exclusively yields the kinetic N1-glycosylated endo-product (the 4-imino tautomer)[2]. To obtain the biologically active exo-product (Clitocine), this intermediate must undergo a Dimroth Rearrangement —a 1,3-N (endo) to N (exo) migration driven by the electron-withdrawing 5-nitro group, which activates the pyrimidine ring for opening and thermodynamic recyclization[3].

Dimroth_Rearrangement A Silylated Pyrimidine + Ribofuranose B Endo-Product (Kinetic) 6-Imino Form A->B Vorbrüggen Glycosylation C Ring-Opened Intermediate B->C Acid/Base Catalysis D Exo-Product (Thermodynamic) 6-Amino Form (Clitocine) B->D 1,3-N Migration C->D Recyclization (Dimroth)

Fig 1: 1,3-N (endo) to N (exo) migration pathway via Dimroth rearrangement in clitocine synthesis.

Troubleshooting FAQs

Q1: My Vorbrüggen glycosylation of 4,6-diamino-5-nitropyrimidine yielded a product with anomalous NMR shifts (missing the exocyclic NH doublet). Did the reaction fail? A1: No, the reaction likely succeeded, but you have isolated the kinetic endo-product[2]. In the 1 H NMR spectrum of the crude mixture, the absence of the doublet NH proton at δ = 9.63 ppm and the presence of broad NH 2​ protons at δ = 8.62 ppm confirm the formation of the 4-imino intermediate[2]. You must subject this intermediate to acid/base catalysis (e.g., silica gel or acetic acid) to trigger the Dimroth rearrangement to the exo-product[4].

Q2: How can I prevent the epimerization of the anomeric center (loss of β-selectivity) during the final Zemplén deprotection? A2: Standard benzoyl (Bz) protecting groups often lead to a drop in anomeric purity (e.g., from 98:2 to 92:8 β:α) during NaOMe/MeOH deprotection[2]. We strongly recommend switching to p-chlorobenzoyl (PCB) protecting groups. The PCB group provides greater steric shielding during deprotection and critically facilitates the easy solidification of the endo-intermediate[5]. This allows you to isolate the intermediate via simple filtration, bypassing silica gel chromatography which can cause premature, uncontrolled isomerization[2].

Q3: The 4,6-diamino-5-nitropyrimidine precursor is highly insoluble, leading to poor silylation and low glycosylation yields. How can this be resolved? A3: Standard HMDS/TMSCl reflux is often insufficient for highly deactivated, electron-poor pyrimidines. To ensure complete silylation, utilize N,O-bis(trimethylsilyl)acetamide (BSA) in a polar aprotic solvent (like acetonitrile or 1,2-dichloroethane) at elevated temperatures prior to the addition of the Lewis acid catalyst (TMSOTf)[6].

Standardized Experimental Protocols

The following workflow utilizes the optimized PCB-protecting group strategy to maximize yield and anomeric purity[5].

Step 1: Vorbrüggen Glycosylation (Formation of the Kinetic Endo-Product)
  • Silylation: Suspend 4,6-diamino-5-nitropyrimidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add BSA (3.0 eq) and heat to 80°C until a clear solution forms (indicating complete silylation).

  • Coupling: Cool the mixture to 0°C. Add 1-O-acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose (1.1 eq), followed by the dropwise addition of TMSOTf (1.2 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Validation & Isolation: Quench with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ , concentrate, and triturate the residue with ethyl acetate/diethyl ether. Filter the resulting yellow powder.

    • Self-Validation: 1 H NMR should confirm the endo-product (absence of δ 9.6 ppm doublet)[2].

Step 2: Acid-Catalyzed Dimroth Rearrangement
  • Isomerization: Dissolve the endo-product in CH 2​ Cl 2​ . Add silica gel (1:1 w/w ratio to the substrate) and stir at room temperature for 20–24 hours[2].

  • Isolation: Filter off the silica gel, wash thoroughly with CH 2​ Cl 2​ , and concentrate the filtrate to yield the protected exo-product as a yellow foam[2].

    • Self-Validation: 1 H NMR must show the appearance of the exocyclic NH doublet at δ ~9.60 ppm, confirming successful 1,3-N migration[2].

Step 3: Deprotection to Yield Clitocine
  • Deprotection: Dissolve the protected exo-product in 1,4-dioxane/MeOH (1:2.5 v/v). Cool to 0°C and treat with a catalytic amount of NaOMe (0.2 eq)[7].

  • Crystallization: Stir for 2 hours at 0°C. Neutralize with Dowex H + resin, filter, and concentrate. Recrystallize the solid from hot MeOH[5].

    • Self-Validation: HPLC and NMR should confirm >98% β-anomer purity[5].

Quantitative Data Summary

The table below demonstrates the causal relationship between protecting group selection and the mitigation of anomeric epimerization, validating the shift from Bz to PCB groups[2].

Protecting Group StrategyGlycosylation Yield (Endo)Isomerization Yield (Exo)Deprotection YieldFinal Anomeric Ratio (β:α)
Benzoyl (Bz) ~60% (Chromatography req.)~85%~60%92:8 (Epimerization observed)
p-Chlorobenzoyl (PCB) 55% (Direct precipitation)95%83%>98:2 (Stereocenter preserved)

References

  • Synthesis, intramolecular hydrogen bonding, and biochemical studies of clitocine, a naturally occurring exocyclic amino nucleoside Journal of Medicinal Chemistry (1988) URL:[Link]

  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines The Journal of Organic Chemistry (2017) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers overcome the notoriously difficult solubility profile of 6-Amino-5-nitro-4-imino-b-D-ribofuranosy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers overcome the notoriously difficult solubility profile of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (commonly known as Clitocine, CAS: 105798-74-1)[1].

This naturally occurring adenosine nucleoside analog is highly valued in drug development for its [2] and its ability to induce apoptosis in multidrug-resistant cancer models by [3]. However, its planar pyrimidine ring and highly polar nitro group create exceptional crystal lattice energy, rendering it highly hydrophobic and prone to rapid precipitation in purely aqueous buffers[1].

This guide provides the mechanistic insights and self-validating protocols necessary to successfully formulate this compound for both in vitro and in vivo applications.

Diagnostic Formulation Flowchart

Before preparing your compound, use the decision matrix below to select the thermodynamically stable formulation best suited for your experimental design.

G Start What is your experimental application? InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo InVitro_Step Dissolve in 100% DMSO (Max 100 mg/mL with sonication) InVitro->InVitro_Step InVivo_Q Continuous dosing > 14 days? InVivo->InVivo_Q InVitro_Dilute Dilute in pre-warmed media (Final DMSO ≤ 0.5%) InVitro_Step->InVitro_Dilute InVivo_No No (Short-term) InVivo_Q->InVivo_No InVivo_Yes Yes (Long-term) InVivo_Q->InVivo_Yes Form_A Protocol B: PEG300/Tween-80 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) InVivo_No->Form_A Form_B Protocol C: SBE-β-CD (10% DMSO, 90% of 20% SBE-β-CD in Saline) InVivo_Yes->Form_B

Decision matrix for selecting the optimal Clitocine solubilization protocol based on application.

Quantitative Solubility Profile

The table below summarizes the maximum solubility limits of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine across validated solvent systems[4].

Solvent SystemMax SolubilityMax MolarityApplication / Mechanistic Notes
100% DMSO 100.0 mg/mL348.15 mMPrimary stock preparation. Requires sonication to break lattice[4].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.08 mg/mL≥ 7.24 mMStandard in vivo vehicle. Sequential addition is strictly required[4].
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL≥ 7.24 mMIn vivo vehicle. Ideal for continuous dosing >14 days to avoid toxicity[5].
10% DMSO + 90% Corn Oil ≥ 2.08 mg/mL≥ 7.24 mMAlternative lipid-based in vivo vehicle for oral gavage[4].
Pure Aqueous Buffer (Saline/PBS) < 0.1 mg/mL< 0.3 mMHighly insoluble; rapid nucleation and precipitation occurs[6].
Troubleshooting FAQs: Mechanistic Insights

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock directly into cell culture media? A1: This is caused by thermodynamic shock. When a highly concentrated DMSO stock is rapidly introduced to an aqueous environment, the local concentration of water spikes. Because water cannot disrupt the compound's strong intermolecular hydrogen bonding, the solvent capacity drops precipitously before the drug molecules can disperse. This causes rapid nucleation (crashing out). Solution: Warm the media to 37°C to increase kinetic energy, and add the DMSO stock dropwise under continuous vortexing to ensure rapid, uniform diffusion.

Q2: Why is the order of solvent addition so critical in the PEG300/Tween-80 in vivo formulation? A2: Each solvent plays a specific, sequential role in preventing precipitation[4]:

  • DMSO acts as a strong hydrogen-bond acceptor to break the initial crystal lattice.

  • PEG300 acts as a transition co-solvent, lowering the dielectric constant of the upcoming aqueous phase to keep the compound solvated.

  • Tween-80 is a surfactant that forms protective micelles around the hydrophobic pyrimidine core.

  • Saline provides the bulk aqueous phase. If saline is added before the micelles are formed by Tween-80, the compound will immediately crash out of the PEG/DMSO mixture.

Q3: How do cyclodextrins (like SBE-β-CD) improve the aqueous solubility of this nucleoside analog? A3: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide engineered with a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic pyrimidine ring of the compound enters this cavity, forming a non-covalent inclusion complex. This masks the hydrophobic regions from the aqueous environment, allowing the complex to dissolve freely in saline while remaining biologically available for cellular uptake[5].

Validated Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: In Vitro Stock Preparation & Media Dilution
  • Weighing & Initial Solvation: Weigh the required mass of the powder. Add 100% molecular-grade DMSO to achieve a 10 mM to 100 mM stock[4].

  • Sonication: Sonicate the tube in a 37°C water bath for 5–10 minutes.

    • Validation Checkpoint: Hold the tube to the light. The solution must be completely transparent. If any particulate matter is visible, continue sonication. Proceeding with a cloudy stock guarantees downstream precipitation.

  • Media Dilution: Pre-warm the cell culture media to 37°C. While vortexing the media, add the DMSO stock dropwise.

    • Validation Checkpoint: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in your cell lines.

Protocol B: Short-Term In Vivo Formulation (PEG300/Tween-80)

Yields a clear solution of ≥ 2.08 mg/mL. Example for 1 mL total volume[4].

  • DMSO Stock: Add 100 µL of a pre-cleared 20.8 mg/mL DMSO stock to a sterile vial.

  • Co-Solvent Addition: Add 400 µL of PEG300. Vortex vigorously for 30 seconds.

    • Validation Checkpoint: The mixture must remain optically clear. If the solution turns milky here, the DMSO stock was supersaturated.

  • Micellization: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming.

    • Validation Checkpoint: The solution will become slightly viscous but must retain absolute clarity.

  • Aqueous Phase: Dropwise, add 450 µL of 0.9% Saline while continuously vortexing the tube.

    • Validation Checkpoint: The final formulation should be clear. If a localized white cloud forms and persists, the saline was added too rapidly, causing thermodynamic shock. Discard and restart.

Protocol C: Long-Term In Vivo Formulation (SBE-β-CD)

Recommended if the continuous dosing period exceeds 14 days, as it avoids PEG/Tween accumulation toxicity[5].

  • Prepare Vehicle: Dissolve SBE-β-CD powder in 0.9% Saline to create a 20% (w/v) solution. Filter sterilize.

  • DMSO Stock: Add 100 µL of a pre-cleared 20.8 mg/mL DMSO stock of the compound to a sterile vial.

  • Complexation: Dropwise, add 900 µL of the 20% SBE-β-CD saline solution while continuously vortexing.

    • Validation Checkpoint: The solution must remain clear. Allow it to sit at room temperature for 5 minutes to ensure the inclusion complexes are fully stabilized before injection.

References
  • Title: 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (CID 11644921) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Clitocine potentiates TRAIL-mediated apoptosis in human colon cancer cells by promoting Mcl-1 degradation Source: Apoptosis (PubMed) URL: [Link]

  • Title: The nucleoside analog clitocine is a potent and efficacious readthrough agent Source: RNA (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine)

Welcome to the Technical Support and Troubleshooting Portal for 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine , commonly known as Clitocine . As a potent exocyclic amino nucleoside, Clitocine is highly valued in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine , commonly known as Clitocine . As a potent exocyclic amino nucleoside, Clitocine is highly valued in drug development for its ability to induce premature stop codon readthrough and promote FBXW7-mediated MCL-1 degradation in multidrug-resistant cancers .

However, researchers frequently encounter sudden losses of biological activity during in vitro and in vivo assays. This guide provides field-proven insights into the chemical causality of its degradation, alongside self-validating protocols to ensure absolute stability of your solutions.

Mechanistic Deep-Dive: The Causality of Degradation

To prevent degradation, you must first understand the structural vulnerability of the compound. Unlike standard pyrimidine nucleosides (e.g., cytidine) where the ribose sugar is attached directly to a stable ring nitrogen (N1), Clitocine is an exocyclic amino nucleoside (EAN) .

The β-D-ribofuranosyl group is attached to the exocyclic amine at the 4-position of the pyrimidine ring. This creates an aminohemiacetal (or α-amino ether) linkage. Aminohemiacetals are thermodynamically unstable in aqueous solutions and are highly sensitive to thermal stress .

When exposed to heat or water, the compound undergoes two primary degradation pathways:

  • Hydrolytic Deglycosylation: The aminohemiacetal bond cleaves, separating the active molecule into an inactive aglycone (4,6-diamino-5-nitropyrimidine) and a free sugar.

  • Furanose-Pyranose Isomerization: Thermal energy triggers ring-opening, allowing the sugar to isomerize from the biologically active β-furanose form into the thermodynamically favored, but biologically inactive, pyranose form.

Mechanism A Clitocine (β-furanose) Active Nucleoside B Aminohemiacetal Ring Opening A->B Thermal Stress & H2O C Deglycosylation (Loss of Sugar) B->C Hydrolysis D Isomerization (Inactive Pyranose) B->D Thermodynamic Shift

Fig 1: Thermal degradation of Clitocine via aminohemiacetal ring opening and isomerization.

Troubleshooting & FAQs

Q1: My Clitocine stock solution lost its readthrough activity after sitting at 4°C for a week. What happened? A: Your solution underwent hydrolytic deglycosylation. Because Clitocine relies on an aminohemiacetal bond, prolonged exposure to aqueous environments—even at 4°C—drives hydrolysis. Stock solutions must never be stored in water or aqueous buffers. Always reconstitute in anhydrous DMSO and store at -80°C.

Q2: I need to run a 72-hour cell viability assay at 37°C. How do I prevent thermal degradation during the experiment? A: Thermal degradation in culture media is unavoidable over 72 hours, leading to a drop in the effective concentration of the active β-furanose anomer. To troubleshoot this:

  • Self-Validating Step: Run a parallel LC-MS/MS stability control of your media (without cells) over 72 hours to quantify the exact half-life of the compound in your specific buffer.

  • Protocol Adjustment: Instead of a single bolus dose, replenish the media with freshly diluted Clitocine every 24 hours to maintain a constant concentration of the active compound.

Q3: Can I gently warm the DMSO solution in a 37°C water bath to help the lyophilized powder dissolve faster? A: No. Applying direct thermal energy to the solid-solvent interface accelerates furanose-pyranose isomerization. Dissolve the powder at room temperature using gentle vortexing or sonication in a cold room.

Q4: Are there structural alternatives if my assay strictly requires prolonged thermal exposure? A: Yes. If your assay cannot accommodate media replenishment, consider synthesizing or sourcing a carbocyclic clitocine analog or a C-glycoside derivative . By replacing the exocyclic nitrogen with a carbon, the unstable aminohemiacetal is converted into a stable cyclic ether, completely bypassing this thermal degradation pathway .

Quantitative Data & Storage Guidelines

To ensure experimental reproducibility, adhere strictly to the stability matrix below. Deviating from these parameters will result in exponential loss of compound integrity.

Solvent / MatrixStorage TemperatureMaximum Stable DurationPrimary Degradation Risk
Solid (Lyophilized) -20°C3 YearsMoisture absorption
Anhydrous DMSO -80°C6 MonthsMinimal
Anhydrous DMSO -20°C1 MonthSlow isomerization
Aqueous Buffer (pH 7.4) 4°C< 12 HoursHydrolytic deglycosylation
Aqueous Buffer (pH 7.4) 37°C< 2 HoursRapid thermal degradation

Standard Operating Procedure (SOP): Preparation and Handling

To guarantee the scientific integrity of your assays, utilize this self-validating workflow. Every step is designed to minimize thermal and hydrolytic stress.

Step-by-Step Methodology
  • Equilibration: Remove the lyophilized 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine from the -20°C desiccator. Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent ambient condensation from introducing water.

  • Reconstitution: Add Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM to 50 mM stock solution.

  • Dissolution: Vortex gently at room temperature. Do not apply heat. If the compound is stubborn, use a sonicator bath filled with ice water for 30-second bursts.

  • Aliquoting: Immediately divide the stock into single-use amber microcentrifuge tubes (e.g., 10 μL to 50 μL per tube) to completely eliminate freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Assay Preparation (Self-Validating): On the day of the assay, thaw a single aliquot on ice. Dilute into your aqueous assay buffer immediately before applying to cells or proteins.

    • QC Check: If an aliquot has been stored at -20°C for longer than 1 month, run a rapid UV-Vis or LC-MS check. A shift in the absorbance peak indicates aglycone separation, meaning the aliquot must be discarded .

Protocol S1 1. Lyophilized Powder Store at -20°C in desiccator S2 2. Reconstitution Dissolve in Anhydrous DMSO S1->S2 S3 3. Aliquoting Create single-use vials S2->S3 S4 4. Long-Term Storage Store at -80°C (Up to 6 months) S3->S4 S5 5. Assay Preparation Dilute in aqueous buffer at 4°C S4->S5 Immediately before use

Fig 2: Self-validating workflow for the preparation and storage of Clitocine solutions.

References

  • Title: The nucleoside analog clitocine is a potent and efficacious readthrough agent. Source: RNA (2017), 23(4): 567-577. URL: [Link]

  • Title: Synthesis of carbon-analogues of 2,4-diaminopyrimidine and 2-oxo-4-aminopyrimidine homo-DNA nucleosides. Source: ResearchGate / ETH Zurich (2009). URL: [Link]

Optimization

Technical Support Center: HPLC Optimization for 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine

Executive Overview 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (also known as Clitocine) is a highly polar nucleoside analog[1]. Due to its ribofuranose ring and multiple ionizable functional groups (amino, nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (also known as Clitocine) is a highly polar nucleoside analog[1]. Due to its ribofuranose ring and multiple ionizable functional groups (amino, nitro, and imino), it exhibits extreme hydrophilicity. Standard Reversed-Phase Liquid Chromatography (RP-HPLC) often fails to retain this compound, leading to co-elution with the solvent front.

To achieve robust retention, sharp peak shapes, and reproducible chromatography, analysts must transition from hydrophobic retention mechanisms to hydrophilic partitioning. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your analytical workflow.

Quantitative Data & Troubleshooting Matrix

Understanding the physicochemical properties of your analyte is the first step in method development. The table below correlates the compound's quantitative metrics with their direct chromatographic impact and actionable solutions.

PropertyQuantitative Value[2]Chromatographic ImpactTroubleshooting Solution
Partition Coefficient (LogP) -0.66 to -1.4Elutes in the void volume on standard C18 columns.Switch to HILIC or a 100% aqueous-compatible AQ-C18 column.
Polar Surface Area (PSA) 179.57 ŲRequires a highly polar stationary phase for retention.Utilize Amide, Diol, or Zwitterionic (ZIC) stationary phases.
Water Solubility 6.01 g/LPoor solubility in 100% organic solvents; risk of precipitation.Maintain sample diluent at ≤80% Acetonitrile (ACN).
Hydrogen Bond Donors 5Strong secondary interactions with residual silanols.Add 10–20 mM Ammonium Acetate/Formate to the mobile phase.
Hydrogen Bond Acceptors 10Susceptible to severe peak tailing and broadening.Strictly control mobile phase pH (5.0–6.0) to manage ionization.

Deep-Dive Q&A (FAQs)

Q1: Why does my compound elute in the void volume on a standard C18 column? A: Retention in RP-HPLC relies on hydrophobic dispersion forces between the analyte and the C18 alkyl chains. With a LogP of -1.4, 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine is exceptionally hydrophilic and thermodynamically prefers the mobile phase over the hydrophobic stationary phase. Because it lacks sufficient non-polar surface area, it washes out in the void volume (k' < 1) regardless of how much aqueous solvent you use.

Q2: Should I use Ion-Pairing RP-HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC)? A: HILIC is strongly recommended. While Ion-Pairing RP-HPLC (using reagents like tetrabutylammonium) can retain polar nucleosides, ion-pairing agents permanently alter column chemistry and cause severe ion suppression in Mass Spectrometry (MS). HILIC utilizes MS-compatible volatile buffers and retains polar analytes through a multimodal mechanism: hydrophilic partitioning into an immobilized water layer, surface adsorption, and electrostatic interactions[3].

Q3: I am experiencing severe peak tailing in HILIC mode. How do I fix this? A: Peak tailing for this compound is caused by its imino (=NH) and amino (-NH2) groups acting as strong Lewis bases. These groups undergo secondary electrostatic interactions with unendcapped, acidic residual silanols on the silica backbone[3].

  • The Fix: Introduce 10 to 20 mM of Ammonium Acetate or Ammonium Formate into your aqueous mobile phase. The ammonium ions ( NH4+​ ) competitively bind to and mask the active silanols, while the acetate/formate buffers the pH, ensuring the analyte remains in a consistent ionization state.

Q4: My HILIC retention times are drifting between consecutive runs. What is causing this? A: Retention time drift in HILIC is almost always a phase ratio issue. HILIC relies on a semi-immobilized water layer on the stationary phase. If the column is not adequately equilibrated (requiring 20–50 column volumes), this water layer continuously changes thickness, causing retention times to shift.

  • Expert Insight: Recent studies have demonstrated that storing highly organic HILIC mobile phases in standard borosilicate glass bottles can alter the water layer structure at the interface. Switching your solvent reservoirs to PFA (perfluoroalkoxy) plastic bottles has been shown to drastically improve retention time repeatability from an average of 8.4% RSD down to 0.14% RSD[4].

Experimental Workflows & Methodologies

Workflow Diagram: Method Selection

Workflow Start Initial RP-HPLC Run (C18, 0.1% FA / ACN) Check Check Retention (k') Is k' > 2? Start->Check Void Elutes in Void (k' < 1) Highly Polar Nucleoside Check->Void No Retained Properly Retained Proceed to Validation Check->Retained Yes HILIC Switch to HILIC Mode (Amide or ZIC-HILIC) Void->HILIC LogP < 0 Buffer Optimize Buffer (10-20mM NH4OAc, pH 5.5) HILIC->Buffer Equilibrate Equilibrate Column (>20 Column Volumes) Buffer->Equilibrate

Decision tree for HPLC method selection based on initial retention behavior.

Standard Operating Procedure: Self-Validating HILIC Optimization

To ensure scientific integrity, this protocol includes a built-in system suitability test (SST) to validate the chromatographic mechanism before sample analysis.

Phase 1: System and Mobile Phase Preparation

  • Column Installation: Install a HILIC-compatible column (e.g., Amide, ZIC-HILIC, or Bare Silica). Bare silica provides excellent retention for nucleosides via combined partitioning and electrostatic interactions[3].

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 5.8 using glacial acetic acid. (Causality: This specific ionic strength is required to mask silanols without precipitating in high organic conditions).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN). Place Mobile Phase B in a PFA solvent bottle to ensure long-term retention stability[4].

Phase 2: Equilibration and Self-Validation 4. Purge and Equilibrate: Pump 90% B / 10% A at 0.3 mL/min. Do not inject samples immediately. Allow a minimum of 30 column volumes to pass through the system to establish the critical water-rich partition layer. 5. Validation of Mechanism (SST): Inject a mixture containing a void volume marker (e.g., Toluene) and a known polar retention marker (e.g., Cytosine).

  • Validation Check: If Cytosine k' < 2, the immobilized water layer has not fully formed. Continue equilibration until the Cytosine retention time stabilizes across three consecutive injections (RSD < 0.5%).

Phase 3: Sample Preparation and Execution 6. Diluent Matching: Dissolve 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine in a diluent of 75% ACN / 25% Water.

  • Causality: Injecting a highly aqueous sample plug into a high-organic HILIC mobile phase disrupts the local partition layer, causing severe peak splitting. The diluent must closely match the starting mobile phase conditions.

  • Gradient Execution: Run a shallow gradient from 90% B to 60% B over 15 minutes to elute the compound with optimal resolution.

Visualization: HILIC Retention Mechanism

Mechanism Analyte 6-Amino-5-nitro-4-imino- b-D-ribofuranosylpyrimidine WaterLayer Immobilized Water Layer (Hydrophilic Partitioning) Analyte->WaterLayer Primary Retention (Partitioning) StatPhase Polar Stationary Phase (e.g., Bare Silica / Amide) Analyte->StatPhase Secondary Retention (Hydrogen Bonding) Silanol Residual Silanols (Electrostatic Interactions) Analyte->Silanol Peak Tailing Risk (Imino/Amino Binding) WaterLayer->StatPhase Adsorbed onto

Multimodal HILIC retention mechanism for polar nucleoside analogs.

References

  • PubChem Compound Summary for CID 129111, Clitocine. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Showing Compound Clitocine (FDB011837). FooDB. Available at: [Link]

  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Kleiner, D., Muscatiello, D., Gutierrez, Z., Asare, V., & Guo, Y. (2025). Analytica 6, no. 4: 39. Available at: [Link]

  • HILIC Retention Time Issues Addressed with New Approach. LCGC International (June 2024). Available at: [Link]

Sources

Troubleshooting

Troubleshooting low purity in 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine extraction

Welcome to the Advanced Applications Troubleshooting Portal. This guide is designed for researchers and drug development professionals working with 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine , universally known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Portal. This guide is designed for researchers and drug development professionals working with 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine , universally known as Clitocine .

Originally isolated from the mushroom Paralepista flaccida (formerly Clitocybe inversa), Clitocine is a potent exocyclic amino nucleoside analog with significant apoptosis-inducing and nonsense-mutation readthrough activities[1],[2]. However, whether you are isolating it from natural fungal biomass or synthesizing it via Vorbrüggen glycosylation, achieving high purity is notoriously difficult. The molecule's highly reactive pyrimidine ring, strong intramolecular hydrogen bonding, and propensity for anomeric epimerization require strict thermodynamic control[3],[4].

Below is our expert-curated Q&A and protocol guide to resolving the most common purity bottlenecks in Clitocine workflows.

Part 1: Diagnostic FAQs

Q1: My synthesized Clitocine shows a persistent structural impurity on NMR (~10-15% relative abundance) despite extensive silica gel chromatography. What is this impurity? A: You are likely observing the kinetic endo-product (N1-ribosylated pyrimidine) rather than the desired thermodynamic exo-product (N4-ribosylated Clitocine). During the glycosylation of 4,6-diamino-5-nitropyrimidine, the ribosyl group initially attacks the ring nitrogen (N1)[4]. If the reaction is quenched prematurely or lacks sufficient acid catalysis, this kinetic intermediate persists. To resolve this, you must force a 1,3-N(endo) to N(exo) migration (a Dimroth-like rearrangement) by subjecting the crude mixture to prolonged acid catalysis (e.g., stirring with silica gel or acetic acid)[4],[5].

Q2: Following the deprotection of the benzoyl groups, my final product has poor anomeric purity (e.g., a 92:8 mixture of β to α anomers). How can I enrich the natural β-anomer without losing massive yield? A: Deprotection using NaOMe/MeOH can cause slight epimerization at the anomeric center if the temperature exceeds 0–8 °C[4]. Fortunately, the β-anomer of Clitocine exhibits unique solubility dynamics. X-ray crystallography reveals that β-Clitocine possesses a highly planar aglycon moiety stabilized by strong intramolecular hydrogen bonds between the C5-nitro oxygens and the adjacent C4/C6 amino hydrogens[3]. This structural rigidity makes the β-anomer highly crystalline. You can bypass complex column separation entirely by performing a selective recrystallization from hot methanol, which yields >98% β-anomeric purity[4].

Q3: I am extracting Clitocine directly from Paralepista flaccida mushroom biomass, but my HPLC purity is ruined by a closely co-eluting peak. What is the contaminant? A: You are co-extracting Adenosine. Clitocine is a structural analog of adenosine and acts as a substrate/inhibitor for adenosine kinase[3],[2]. Because their polarities and molecular weights are remarkably similar, they co-elute on standard reverse-phase C18 gradients. To separate them, switch to a fluorinated stationary phase (e.g., PFP column) which offers enhanced selectivity for the highly polar, electron-withdrawing nitro group on Clitocine's pyrimidine ring.

Part 2: Quantitative Data & Mechanistic Pathways

To successfully troubleshoot your extraction, you must understand the quantitative differences between the intermediate states of Clitocine synthesis.

Table 1: Comparative Properties of Clitocine Intermediates & Anomers
Compound StateFormation ControlStructural LinkageAnomeric Ratio (β:α)Intramolecular H-BondingIsolation Strategy
Endo-Product KineticN1-RibosylatedVariableWeakTrituration (EtOAc/Ether)[4]
Exo-Product ThermodynamicN4-RibosylatedPreservedStrong (Nitro to Amines)[3]Silica/HOAc Isomerization[4]
Crude Deprotected Reaction-dependentN4-Ribosylated~ 11.5 : 1[3]StrongN/A (Requires enrichment)
Pure β-Clitocine Solubility-drivenN4-Ribosylated> 98 : 2[4]StrongHot Methanol Recrystallization[4]
Mechanistic & Workflow Visualizations

Migration N1 Kinetic Endo-Product (N1-Ribosylated) N2 Acid Catalysis (Silica Gel / HOAc) N1->N2 24h Stirring N3 Ring Opening / Dimroth Rearrangement N2->N3 Protonation N4 Thermodynamic Exo-Product (N4-Ribosylated Clitocine) N3->N4 1,3-N Migration

Fig 1: Mechanism of acid-catalyzed 1,3-N(endo) to N(exo) migration yielding thermodynamic Clitocine.

Workflow S1 Crude Glycosylation Mixture S2 Isomerization (Silica/HOAc) Target: N-exo migration S1->S2 Step 1 S3 Deprotection (NaOMe/MeOH) Target: Remove Benzoyl Groups S2->S3 Step 2 S4 Hot MeOH Recrystallization Target: Beta-anomer isolation S3->S4 Step 3 S5 Pure Beta-Clitocine (>98%) S4->S5 Final Validation

Fig 2: Optimized downstream purification workflow for synthetic Clitocine extraction.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your results, implement the following self-validating protocols. Each protocol contains a built-in analytical checkpoint to verify causality before proceeding to the next step.

Protocol A: Acid-Catalyzed Isomerization for Exo-Product Purity

Purpose: To drive the kinetic endo-product to the thermodynamic exo-product prior to deprotection.

  • Dissolution: Dissolve the crude protected glycosylation mixture in a minimal volume of dichloromethane (DCM).

  • Catalysis: Add activated silica gel (approx. 5g per gram of crude product) or a catalytic amount of glacial acetic acid to the solution[4].

  • Isomerization: Stir the suspension continuously at room temperature for 24 hours. Caution: Do not use Lewis acids (like LiCl or MgCl2) as they fail to trigger this specific isomerization[4].

  • Filtration: Filter the mixture to remove the silica gel, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate in vacuo.

  • Validation Checkpoint (1H NMR): Run a quick 1H NMR of the concentrate. The successful migration to the exo-product is confirmed by the appearance of a strong, downfield hydrogen-bonded N-H signal (typically around δ 9.28–9.7 ppm in DMSO-d6) which is absent or shifted in the endo-product[6],[4]. Do not proceed to deprotection until this shift is dominant.

Protocol B: Anomeric Enrichment via Selective Recrystallization

Purpose: To isolate the pure β-anomer from the α/β mixture post-deprotection without relying on low-yield column chromatography.

  • Deprotection: Treat the pure exo-product with NaOMe in a Methanol/Dioxane mixture. Maintain the temperature strictly between 0 °C and 8 °C for 17 hours to prevent baseline epimerization[4].

  • Neutralization & Concentration: Neutralize the reaction carefully with a weak acid resin, filter, and evaporate to total dryness to yield the crude Clitocine (typically a ~92:8 to 96:4 β/α mixture)[1],[4].

  • Hot Solvent Solubilization: Suspend the crude solid in hot methanol (approx. 135 mL per 400 mg of product). Heat gently until the solid is completely dissolved[4].

  • Controlled Crystallization: Remove from heat and allow the solution to cool to room temperature at a rate of 1 °C/minute. The strong intramolecular hydrogen bonds of the β-anomer will cause it to selectively precipitate as a slightly yellow solid[3],[4].

  • Validation Checkpoint (HPLC/NMR): Filter the crystals and analyze. The β-anomer should now represent >98% of the total mass[4]. If the α-anomer persists >2%, perform a second recrystallization cycle using the mother liquor.

Sources

Reference Data & Comparative Studies

Validation

Efficacy and Mechanistic Divergence: 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine) vs. Standard Pyrimidine Analogs

Introduction: Beyond Traditional Antimetabolites For decades, standard pyrimidine analogs such as 5-Fluorouracil (5-FU), Cytarabine (Ara-C), and Gemcitabine have served as foundational chemotherapeutics. Their primary me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Traditional Antimetabolites

For decades, standard pyrimidine analogs such as 5-Fluorouracil (5-FU), Cytarabine (Ara-C), and Gemcitabine have served as foundational chemotherapeutics. Their primary mechanism relies on acting as antimetabolites—incorporating into DNA/RNA or inhibiting key enzymes like thymidylate synthase to trigger S-phase specific cell death. However, their efficacy is frequently limited by acquired multidrug resistance (MDR) and a lack of targeted mutation correction.

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine , commonly known as Clitocine , is an atypical nitro-containing pyrimidine nucleoside analog originally isolated from the fungi Clitocybe inversa and Leucopaxillus giganteus[1]. Unlike standard analogs, Clitocine possesses two intramolecular hydrogen bonds between adjacent amino and nitro groups, conferring a highly planar pseudo-tricyclic core. This unique structural topology shifts its pharmacological profile away from simple antimetabolite activity toward a multi-modal mechanism: premature termination codon (PTC) readthrough , targeted degradation of the anti-apoptotic protein Mcl-1 , and reversal of P-glycoprotein (P-gp) mediated multidrug resistance [2][3].

Mechanistic Comparison

Standard Pyrimidine Analogs (e.g., 5-FU)

5-FU primarily acts by inhibiting thymidylate synthase, starving the cell of thymidine, and incorporating into RNA/DNA to induce a DNA damage response. While 5-FU exhibits a weak ability to induce PTC readthrough (via its 5-fluorouridine metabolite base-pairing with Cytosine), its readthrough efficiency is low and secondary to its systemic cytotoxicity[4].

Clitocine

Clitocine operates through a dual-axis signaling pathway:

  • Translational Readthrough: Clitocine is incorporated into mRNA during transcription, substituting for adenosine. When positioned at the third nucleotide of a premature stop codon (PTC), it alters ribosomal decoding, recruiting near-cognate tRNAs. This allows the ribosome to bypass the nonsense mutation, restoring the production of full-length, transcriptionally active tumor suppressor proteins like p53[2].

  • Anti-Apoptotic Targeting: Clitocine directly downregulates the anti-apoptotic protein Mcl-1 by facilitating its ubiquitination and proteasome-dependent degradation. This releases Bak/Bax, permeabilizing the mitochondrial membrane and triggering apoptosis, even in multidrug-resistant cell lines[1][5].

Mechanism cluster_0 Translational Readthrough Pathway cluster_1 Anti-Apoptotic Targeting Pathway Clitocine Clitocine (6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine) mRNA mRNA Incorporation (Substitutes Adenosine) Clitocine->mRNA Mcl1 Mcl-1 Protein Clitocine->Mcl1 Downregulation Ribosome PTC Readthrough (3rd Position) mRNA->Ribosome Translation p53 Functional p53 Restoration Ribosome->p53 Near-cognate tRNA Apoptosis Cancer Cell Apoptosis p53->Apoptosis Transcriptional Activation Proteasome Proteasomal Degradation Mcl1->Proteasome Ubiquitination Bak Bak/Bax Activation Proteasome->Bak Disinhibition Bak->Apoptosis Mitochondrial Permeabilization

Dual mechanism of Clitocine: PTC readthrough and Mcl-1 degradation leading to apoptosis.

Quantitative Efficacy Comparison

To objectively evaluate Clitocine against standard clinical alternatives, we must look beyond basic IC50 values and assess mutation-specific rescue and resistance circumvention.

Pharmacological FeatureClitocine5-Fluorouracil (5-FU)Cytarabine (Ara-C)
Primary Target/Mechanism PTC Readthrough & Mcl-1 DegradationThymidylate Synthase InhibitionDNA Polymerase Inhibition
RNA/DNA Incorporation RNA (Substitutes Adenosine)RNA & DNA (Substitutes Uracil)DNA (Chain Termination)
PTC Readthrough Efficacy High (Restores functional p53 at 0.2-2.0 µM)Low/Moderate (Requires high cellular stress)None
Mcl-1 Degradation Yes (Proteasome-dependent)No (Often induces Mcl-1 as a stress response)No
MDR Reversal (P-gp/NF-κB) Yes (Downregulates MDR1 promoter activity)No (Highly susceptible to efflux)No (Susceptible to enzymatic deamination)
Synergy with TRAIL High (Potentiates TRAIL-mediated apoptosis)ModerateLow

Data synthesized from comparative transcriptomic and in vitro viability assays[3][5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate specific mechanistic controls (e.g., proteasome inhibitors and nonsense-mutated cell lines) to prove causality rather than mere correlation.

Protocol 1: Nonsense Mutation Readthrough Assay (p53 Restoration)

Causality Check: Utilizing the HDQ-P1 breast carcinoma cell line (homozygous for the TP53-R213X nonsense mutation) ensures that any detected full-length p53 protein is strictly the result of translational readthrough, eliminating wild-type background noise[4].

  • Cell Seeding: Plate HDQ-P1 cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with Clitocine (0.2 µM, 1.0 µM, and 2.0 µM) or 5-FU (25 µM as a positive control). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Western Blotting: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Target Probing: Probe with primary antibodies against p53 (detects full-length 53 kDa protein), p21 (downstream transcriptional target to validate p53 functionality), and GAPDH (loading control).

  • Validation: The dose-dependent appearance of the 53 kDa band, coupled with elevated p21, confirms functional PTC readthrough[2].

Protocol 2: Mcl-1 Degradation & Apoptosis Validation

Causality Check: Co-treatment with the proteasome inhibitor MG132 determines whether Clitocine-induced Mcl-1 depletion is due to transcriptional repression or targeted proteasomal degradation[1].

  • Cell Seeding: Plate SW620 colon cancer cells at 5×105 cells/well.

  • Pre-treatment (Proteasome Block): Pre-treat half of the experimental wells with 10 µM MG132 for 2 hours prior to Clitocine exposure.

  • Clitocine Exposure: Add 0.5 µM Clitocine to the wells (with and without MG132) and incubate for 24 hours.

  • Apoptosis Analysis (Flow Cytometry): Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify early and late apoptotic populations.

  • Mcl-1 Quantification (Western Blot): Extract proteins and perform Western blotting probing for Mcl-1 and Cleaved Caspase-3.

  • Validation: If Mcl-1 levels are rescued in the MG132 + Clitocine group compared to the Clitocine-only group, it definitively proves that Clitocine forces Mcl-1 into the proteasomal degradation pathway[5].

Workflow Step1 1. Cell Culture HDQ-P1 (TP53-R213X) Step2 2. Treatment Clitocine vs 5-FU Step1->Step2 Step3 3. Proteasome Block Add MG132 Control Step2->Step3 Step4 4. Protein Extraction & Western Blot Step3->Step4 Step5 5. Quantification p53 & Mcl-1 Levels Step4->Step5

Self-validating experimental workflow for assessing PTC readthrough and Mcl-1 degradation.

Conclusion

While standard pyrimidine analogs like 5-FU and Cytarabine remain critical for bulk DNA synthesis inhibition, 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine) represents a paradigm shift in nucleoside pharmacology. By acting as a potent nonsense mutation suppressor and a targeted degrader of Mcl-1, Clitocine addresses two major hurdles in modern oncology: the loss of tumor suppressor genes via premature stop codons and the evasion of apoptosis in multidrug-resistant phenotypes.

References

  • Friesen WJ, et al. "The nucleoside analog clitocine is a potent and efficacious readthrough agent." RNA, 2017.[Link]

  • "Anticancer properties and mechanism of action of the fungal nucleoside clitocine and its derivatives." BioKB / University of Luxembourg, 2023. [Link]

  • "Therapeutic targeting of TP53 nonsense mutations in cancer." Upsala Journal of Medical Sciences, 2024. [Link]

  • "Clitocine Reversal of P-Glycoprotein Associated Multi-Drug Resistance through Down-Regulation of Transcription Factor NF-κB in R-HepG2 Cell Line." PLoS One, 2012.[Link]

  • "Clitocine enhances the drug sensitivity of colon cancer cells by promoting FBXW7-mediated MCL-1 degradation." American Journal of Physiology, 2021. [Link]

Sources

Comparative

A Researcher's Guide to the Comparative Toxicity of Novel Pyrimidine Analogs and 5-Fluorouracil

Introduction In the landscape of cancer chemotherapy, pyrimidine analogs represent a cornerstone of treatment for a multitude of solid tumors. Among these, 5-Fluorouracil (5-FU) is one of the most widely utilized agents,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of cancer chemotherapy, pyrimidine analogs represent a cornerstone of treatment for a multitude of solid tumors. Among these, 5-Fluorouracil (5-FU) is one of the most widely utilized agents, forming the backbone of treatment regimens for colorectal, breast, gastric, and pancreatic cancers for over four decades.[1] Its mechanism and extensive toxicity profile are well-documented, providing a critical benchmark for the development of new antimetabolite drugs.

This guide addresses the comparative toxicity of 5-FU and a lesser-known pyrimidine derivative, 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine. Publicly available data on the biological activity and toxicity of this specific nitro-pyrimidine compound is sparse. Therefore, this document serves a dual purpose: first, to provide a comprehensive overview of the established toxicity and mechanistic profile of 5-FU as the reference compound, and second, to establish a rigorous experimental framework for researchers to conduct a direct, in-vitro comparative toxicity analysis of these two agents.

We will delve into the molecular mechanisms that underpin their cytotoxic effects and present detailed, field-proven protocols for assessing key toxicological endpoints, including metabolic viability and the induction of apoptosis. This guide is designed for researchers, scientists, and drug development professionals, providing the necessary tools to generate robust, comparable data and make informed decisions in the early stages of drug discovery.

Section 1: Unraveling the Mechanisms of Action

A thorough understanding of a compound's mechanism of action is fundamental to interpreting its toxicity profile. The cytotoxic effects of 5-FU are multifaceted, while the mechanism for 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine remains to be elucidated.

The Multi-Pronged Attack of 5-Fluorouracil (5-FU)

5-FU exerts its anticancer effects primarily through the disruption of DNA and RNA synthesis and function.[2] Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP).[3] This blockade depletes the cellular pool of dTMP, a necessary precursor for DNA replication and repair, leading to what is known as "thymineless death."[4]

  • DNA Damage: FdUTP can be mistakenly incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). This incorporation disrupts DNA structure and function, triggering cell cycle arrest and apoptosis.[2][3]

  • RNA Disruption: FUTP is incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4][5] This leads to errors in RNA processing, protein synthesis, and ribosome biogenesis, contributing significantly to 5-FU's overall cytotoxicity.[3]

G cluster_0 Intracellular Activation FU 5-Fluorouracil FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP RNA RNA Synthesis & Function FUTP->RNA Incorporation & Disruption TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA Synthesis & Repair FdUTP->DNA Incorporation & Damage CellDeath Cytotoxicity / Apoptosis RNA->CellDeath TS->DNA Required for dTMP DNA->CellDeath

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).
Hypothesized Mechanism of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine

As a pyrimidine nucleoside analog, it is plausible to hypothesize that 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine may also interfere with nucleic acid metabolism.[6] Potential mechanisms could include inhibition of key enzymes in the pyrimidine biosynthesis pathway or incorporation into DNA or RNA, leading to cellular dysfunction. However, this remains speculative and requires experimental validation using the methods outlined in this guide.

Section 2: The Established Toxicity Profile of 5-Fluorouracil (The Benchmark)

The toxicity of 5-FU is highly dependent on its dose and administration schedule (bolus vs. continuous infusion).[1] Its side effects are well-characterized and provide a critical set of parameters against which any new analog must be compared.

Table 1: Summary of Common Clinical Toxicities Associated with 5-Fluorouracil

Toxicity Type Common Manifestations Notes
Gastrointestinal Mucositis, stomatitis, diarrhea, nausea, vomiting.[7] Often dose-limiting. Diarrhea is particularly common with bolus 5-FU/leucovorin regimens.[1]
Hematological Myelosuppression (neutropenia, leukopenia, thrombocytopenia).[8] More common with bolus administration schedules.[1]
Dermatological Hand-foot syndrome (palmar-plantar erythrodysesthesia), hyperpigmentation, photosensitivity.[1][8] Hand-foot syndrome is more characteristic of continuous infusion schedules.[1]
Cardiotoxicity Angina, myocardial infarction, arrhythmia, heart failure.[9] Occurs in a minority of patients but can be severe. Mechanism is not fully understood but may involve coronary vasospasm.[9]
Neurotoxicity Cerebellar ataxia, confusion, disorientation.[7] Rare, but can be severe and may be more common in older patients.[1]

| Genetic Factors | Dihydropyrimidine dehydrogenase (DPD) deficiency. | DPD is the rate-limiting enzyme in 5-FU catabolism.[3] Patients with DPD deficiency have a significantly increased risk of severe, life-threatening toxicity.[7][9][10] |

Section 3: A Framework for In Vitro Comparative Toxicity Assessment

To directly compare the toxicity of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine against 5-FU, a multi-tiered in vitro approach is essential. This allows for rapid, reproducible, and cost-effective screening to determine cytotoxic potential and mechanism of cell death.[11][12]

Experiment 1: Assessing General Cytotoxicity via Metabolic Activity (MTT Assay)

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT salt to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells. This assay provides a robust quantitative measure of a compound's ability to reduce cell viability, from which a half-maximal inhibitory concentration (IC50) can be calculated.[15] Comparing the IC50 values of the two compounds across various cancer cell lines is the first critical step in a comparative toxicity analysis.[12]

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h to allow attachment) A->B C 3. Compound Treatment (Add serial dilutions of 5-FU and Test Compound) B->C D 4. Incubate (48-72h exposure) C->D E 5. Add MTT Reagent (e.g., 10μL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add 100μL of solubilization buffer, e.g., DMSO) F->G H 8. Read Absorbance (570 nm using a microplate reader) G->H I 9. Data Analysis (Calculate IC50 values) H->I

Caption: Standard workflow for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., colorectal adenocarcinoma line HT-29 or breast cancer line MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.

  • Compound Preparation: Prepare serial dilutions of 5-FU and 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine in culture medium. A typical concentration range might be from 0.01 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control. Each condition should be performed in triplicate.

  • Exposure Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 2: Template for Comparative In Vitro Cytotoxicity (IC50 Values in µM)

Cell Line 5-Fluorouracil (IC50) 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (IC50)
HT-29 (Colon) Experimental Value Experimental Value
MCF-7 (Breast) Experimental Value Experimental Value
A549 (Lung) Experimental Value Experimental Value

| PANC-1 (Pancreas) | Experimental Value | Experimental Value |

Experiment 2: Elucidating the Mechanism of Cell Death (Annexin V/PI Apoptosis Assay)

Causality and Rationale: Once general cytotoxicity is established, it is crucial to determine how the compounds induce cell death. Apoptosis (programmed cell death) is a desirable outcome for an anticancer agent, whereas necrosis (uncontrolled cell death) can lead to inflammation and is generally less favorable. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18] It relies on two key components:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

By using flow cytometry to analyze cells stained with both fluorescently-labeled Annexin V and PI, we can precisely quantify the mode of cell death induced by each compound.[18]

Apoptosis_Workflow A 1. Seed & Treat Cells (In 6-well plates at IC50 concentration) B 2. Incubate (24-48h exposure) A->B C 3. Harvest Cells (Collect floating and adherent cells) B->C D 4. Wash Cells (Resuspend in cold PBS) C->D E 5. Resuspend in Binding Buffer (1x10⁶ cells/mL) D->E F 6. Stain Cells (Add Annexin V-FITC and Propidium Iodide) E->F G 7. Incubate (15 min, Room Temp, in the dark) F->G H 8. Analyze by Flow Cytometry G->H I 9. Data Quadrant Analysis (Live, Apoptotic, Necrotic %) H->I

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach approximately 70-80% confluency, treat them with 5-FU and 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine at their respective IC50 concentrations (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After incubation, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with their corresponding supernatant from the first step.[18]

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[18]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Interpretation: The cell population will be separated into four quadrants:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (rarely seen, usually indicates membrane rupture without apoptosis).

Table 3: Template for Comparative Analysis of Cell Death Mechanisms (% of Total Cells)

Treatment (at IC50) Live Cells (Ann V- / PI-) Early Apoptotic (Ann V+ / PI-) Late Apoptotic/Necrotic (Ann V+ / PI+)
Untreated Control Experimental Value Experimental Value Experimental Value
5-Fluorouracil Experimental Value Experimental Value Experimental Value

| 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine | Experimental Value | Experimental Value | Experimental Value |

Section 4: Synthesizing the Comparison and Future Directions

By executing the experimental framework detailed above, a researcher can generate a robust, multi-point comparison of the in vitro toxicity of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine and 5-FU.

  • Potency: The IC50 values from the MTT assay will provide a direct comparison of cytotoxic potency across different cancer cell lineages. A significantly lower IC50 for the novel compound would suggest higher potency.

  • Mechanism of Cell Death: The Annexin V/PI assay will reveal whether the novel compound induces a favorable apoptotic cell death, similar to many successful chemotherapeutics, or a less desirable necrotic response.

  • Therapeutic Index: While a true therapeutic index requires in vivo data, comparing the IC50 values in cancer cells versus normal, non-cancerous cell lines (e.g., fibroblasts) can provide an early in vitro indication of tumor selectivity.

Should the novel compound demonstrate potent and selective induction of apoptosis in cancer cells with an IC50 comparable to or better than 5-FU, further investigation would be warranted. Subsequent steps would include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and ultimately, transitioning to preclinical in vivo models to assess efficacy and systemic toxicity.

Conclusion

While 5-Fluorouracil remains a vital tool in oncology, its significant toxicity profile necessitates the search for novel pyrimidine analogs with improved efficacy and safety. A direct comparison with a new agent like 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine is hampered by a lack of existing data for the latter. This guide provides the scientific rationale and validated experimental protocols to bridge that gap. By using 5-FU as a benchmark and employing a systematic approach to assess cytotoxicity and the mechanism of cell death, researchers can effectively characterize novel compounds, enabling data-driven decisions in the critical early phases of anticancer drug development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (Available at: [Link])

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (Available at: [Link])

  • Fluorouracil - Wikipedia. (Available at: [Link])

  • Toxicity of 5-Fluorouracil - CancerNetwork. (Available at: [Link])

  • In Vitro Cytotoxicity Assay: Advanced Research - Da-Ta Biotech. (Available at: [Link])

  • The Annexin V Apoptosis Assay. (Available at: [Link])

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (Available at: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (Available at: [Link])

  • Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective - The Oncology Nurse. (Available at: [Link])

  • 5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. (Available at: [Link])

  • 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate. (Available at: [Link])

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - Frontiers. (Available at: [Link])

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (Available at: [Link])

  • 5-Fluorouracil Toxicity and Dihydropyrimidine Dehydrogenase Enzyme: Implications for Practice. (Available at: [Link])

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (Available at: [Link])

  • Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. (Available at: [Link])

  • 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. (Available at: [Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (Available at: [Link])

  • A Prospective Comparative Study of the Toxicity Profile of 5-Flurouracil, Adriamycin, Cyclophosphamide Regime VS Adriamycin, Paclitaxel Regime in Patients with Locally Advanced Breast Carcinoma. (Available at: [Link])

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (Available at: [Link])

  • Comparison of Pharmacokinetics of 5-Fluorouracil and 5-Fluorouracil with Concurrent Thymidine Infusions in a Phase I Trial | Cancer Research - AACR Journals. (Available at: [Link])

  • Comparative study of the toxicity of 5-fluorouracil-adriamycin-cyclophosphamide versus adriamycin-cyclophosphamide followed by paclitaxel in carcinoma breast - PubMed. (Available at: [Link])

  • 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine | C9H13N5O6 | CID 11644921. (Available at: [Link])

  • 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem - NIH. (Available at: [Link])

  • Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine - Chemos GmbH&Co.KG. (Available at: [Link])

  • 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem - NIH. (Available at: [Link])

  • Pyrimidine biosynthesis – Knowledge and References - Taylor & Francis. (Available at: [Link])

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (Available at: [Link])

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate - European Commission. (Available at: [Link])

Sources

Validation

Reproducibility of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine synthesis pathways

Reproducibility of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine) Synthesis Pathways: A Comparative Guide Executive Summary 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, commonly known as Clitocin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine) Synthesis Pathways: A Comparative Guide

Executive Summary

6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine, commonly known as Clitocine , is an atypical exocyclic amino nucleoside originally isolated from the mushroom Clitocybe inversa[1]. In recent years, it has garnered significant attention in drug development due to its potent ability to induce translational readthrough of nonsense mutations (such as in the TP53 tumor suppressor gene)[2], degrade the anti-apoptotic protein Mcl-1[3], and reverse P-glycoprotein-associated multidrug resistance[4].

However, the clinical translation of clitocine has historically been bottlenecked by the poor reproducibility and low stereoselectivity of its chemical synthesis. Because the biological activity is strictly dependent on the pure β-anomer[2], synthetic routes that yield α/β mixtures require tedious, yield-destroying chromatographic separations. This guide objectively compares the three primary synthesis pathways, highlighting a modern 1,3-N migration protocol that ensures high-fidelity, scalable, and self-validating production of pure β-clitocine.

Comparative Analysis of Synthesis Pathways

Historically, the synthesis of clitocine has evolved through three distinct methodological paradigms.

  • Route A: The Halogen-Displacement Approach (Kamikawa et al.) This early approach relied on the condensation of ribofuranosylamine derivatives with 4,6-dichloro-5-nitropyrimidine[5]. While conceptually straightforward, this route suffered from poor stereocontrol at the anomeric center and low overall chemical yields, making it unviable for large-scale drug development[5].

  • Route B: The Vorbrüggen Glycosylation Approach (Kini/Moss et al.) A significant improvement was achieved by directly coupling silylated 4,6-diamino-5-nitropyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose[1],[5]. The neighboring group participation of the 2-O-benzoyl group favored the β-anomer. However, the strong electron-withdrawing nature of the 5-nitro group on the nucleobase disrupted perfect stereocontrol, resulting in an 11.5:1 (or 92:8) mixture of β and α anomers[1],[2]. This necessitated rigorous column chromatography to isolate the active β-anomer[1].

  • Route C: The 1,3-N Migration Approach (Kim et al.) The current gold standard involves replacing the benzoyl protecting groups on the sugar donor with p-chlorobenzoyl (PCB) groups[5]. This seemingly minor structural tweak alters the thermodynamic landscape of the reaction. It yields an endo-N intermediate that easily solidifies. Upon basic deprotection, the molecule undergoes an unprecedented 1,3-N (endo) to N (exo) migration, yielding highly pure β-clitocine without any column separation[5],[6].

Table 1: Quantitative Comparison of Synthesis Routes
Synthesis RouteKey ReagentsAnomeric Ratio (β:α)Overall YieldPurification MethodScalability
Route A (Kamikawa) 4,6-dichloro-5-nitropyrimidinePoor< 20%Extensive ChromatographyLow
Route B (Kini/Moss) Silylated base + Benzoyl-ribose11.5:1 (92:8)~60%Column ChromatographyMedium
Route C (Kim) Silylated base + PCB-ribose> 99:1 > 75% Direct Crystallization High

Mechanistic Insights & Pathway Visualization

The superiority of Route C lies in leveraging thermodynamic stability. The initial coupling forms an endo-glycosidic bond. However, the exocyclic amine is thermodynamically favored due to the relief of steric hindrance and the formation of two highly stable intramolecular hydrogen bonds between the oxygen atoms of the 5-nitro group and the adjacent 4- and 6-amino protons[1],[7]. The basic conditions during deprotection provide the activation energy required for this 1,3-N migration.

Synthesis Precursor Ribofuranose Derivatives RouteA Route A: Condensation (Kamikawa) Precursor->RouteA 4,6-dichloro-5-nitropyrimidine RouteB Route B: Vorbrüggen (Kini/Moss) Precursor->RouteB Silylated 4,6-diamino-5-nitropyrimidine RouteC Route C: 1,3-N Migration (Kim) Precursor->RouteC PCB-protection InterA Anomeric Mixture (Low Yield) RouteA->InterA InterB β/α Mixture (92:8) Requires Column RouteB->InterB InterC PCB-Protected Solidification RouteC->InterC Product Pure β-Clitocine InterA->Product Chromatography InterB->Product Chromatography InterC->Product Deprotection (No Column)

Comparison of Clitocine synthesis pathways highlighting the efficiency of 1,3-N migration.

Self-Validating Experimental Protocol: The Optimized Route C

To ensure absolute reproducibility, the following protocol integrates specific In-Process Controls (IPCs) that act as a self-validating system for the 1,3-N migration pathway[5].

Step 1: Silylation of the Nucleobase

  • Action: Suspend 4,6-diamino-5-nitropyrimidine in hexamethyldisilazane (HMDS) with a catalytic amount of chlorotrimethylsilane (TMSCl). Reflux under an inert atmosphere.

  • Causality: Silylation increases both the lipophilicity and the nucleophilicity of the pyrimidine base, priming it for the subsequent Lewis acid-catalyzed glycosylation.

  • Self-Validation (IPC): The reaction is complete when the opaque suspension transitions into a completely clear, homogeneous solution.

Step 2: Vorbrüggen Glycosylation (Formation of the Endo-Intermediate)

  • Action: Concentrate the silylated base to dryness. Dissolve in anhydrous 1,2-dichloroethane (DCE). Add 1-O-acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-D-ribofuranose and TMSOTf. Stir at 80°C.

  • Causality: TMSOTf activates the ribofuranose to form an oxocarbenium ion. The p-chlorobenzoyl (PCB) group at C2 provides neighboring group participation, shielding the α-face and directing nucleophilic attack exclusively to the β-face.

  • Self-Validation (IPC): Upon concentration of the organic layer, the endo-product spontaneously solidifies due to the specific crystalline properties imparted by the PCB groups[5]. 1 H NMR must show the absence of the exocyclic NH doublet (expected at δ = 9.63 ppm), confirming the endo-linkage[5].

Step 3: 1,3-N Migration and Deprotection

  • Action: Suspend the isolated solid in a solution of sodium methoxide (NaOMe) in methanol. Stir at room temperature.

  • Causality: The methoxide ion serves a dual function: it cleaves the PCB ester protecting groups and provides the basic environment necessary to drive the thermodynamic 1,3-N (endo) to N (exo) migration. The molecule rearranges to achieve the lower energy state afforded by the exocyclic configuration[5].

  • Self-Validation (IPC): 1 H NMR analysis of the final filtered product will reveal the reappearance of the broad NH 2​ protons at δ = 8.62 ppm and the sharp exocyclic NH doublet at δ = 9.63 ppm, confirming successful migration and yielding >99% pure β-clitocine[5].

Biological Efficacy & Mechanism of Action

The stringent requirement for pure β-clitocine is dictated by its highly specific interactions with intracellular kinases and the transcriptional machinery. Once synthesized, clitocine acts as a substrate for adenosine kinase, which phosphorylates it into its active triphosphate form[1],[7].

Its primary therapeutic value lies in its ability to act as a potent readthrough agent for nonsense mutations [2]. During transcription, RNA polymerase incorporates clitocine into mRNA in place of adenosine[2]. When this analog is positioned at the third nucleotide of a Premature Termination Codon (PTC), it alters the decoding dynamics of the ribosome. This induces a mismatch that allows near-cognate tRNAs to bind, effectively suppressing the stop codon and restoring the translation of full-length, functional tumor suppressor proteins like p53[2],[8].

Furthermore, clitocine initiates tumor cell apoptosis by down-regulating the transcription factor NF-κB[4] and inducing the proteasome-dependent degradation of the anti-apoptotic protein Mcl-1[3].

MOA Clitocine β-Clitocine (Active Anomer) RNA_Pol RNA Polymerase Transcription Clitocine->RNA_Pol Substitutes Adenosine mRNA mRNA with Clitocine at PTC RNA_Pol->mRNA Ribosome Ribosomal Readthrough mRNA->Ribosome Mispairing at Stop Codon p53 Full-length p53 Restoration Ribosome->p53 Apoptosis Tumor Cell Apoptosis p53->Apoptosis Target Gene Activation

Mechanism of Clitocine-induced translational readthrough of nonsense mutations.

References

  • Moss, R. J., Kini, G. D., et al. (1988). Synthesis, intramolecular hydrogen bonding, and biochemical studies of clitocine, a naturally occurring exocyclic amino nucleoside. Journal of Medicinal Chemistry.[Link]

  • Friesen, W. J., et al. (2017). The nucleoside analog clitocine is a potent and efficacious readthrough agent. RNA.[Link]

  • Mathieu, V., et al. (2021). Anticancer properties and mechanism of action of the fungal nucleoside clitocine and its derivatives. Fitoterapia.[Link]

  • Su, Y., et al. (2012). Clitocine Reversal of P-Glycoprotein Associated Multi-Drug Resistance through Down-Regulation of Transcription Factor NF-κB in R-HepG2 Cell Line. PLoS One.[Link]

Sources

Comparative

Benchmarking 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine) Against Approved Nucleoside Therapeutics

Introduction and Strategic Context Nucleoside analogs have long served as the pharmacological backbone for oncology and antiviral therapies. Standard approved agents—such as Cytarabine (Ara-C), Gemcitabine, and 5-Fluorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Nucleoside analogs have long served as the pharmacological backbone for oncology and antiviral therapies. Standard approved agents—such as Cytarabine (Ara-C), Gemcitabine, and 5-Fluorouracil (5-FU)—primarily function as DNA chain terminators or inhibitors of DNA synthesis. However, the characterization of 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (commonly known as Clitocine ) introduces a paradigm shift in nucleoside pharmacology[1].

Originally isolated from the mushroom Clitocybe inversa, this atypical nitro-containing pyrimidine nucleoside operates through entirely distinct mechanistic axes compared to classical drugs[1]. Instead of merely inducing replication stress, Clitocine actively drives premature stop codon (PTC) readthrough and targeted degradation of the anti-apoptotic protein Mcl-1[1][2]. This guide provides a rigorous benchmarking of Clitocine against standard nucleoside drugs, detailing the causality behind its efficacy, comparative quantitative data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Benchmarking: The Causality of Efficacy

To understand why Clitocine outperforms or diverges from standard nucleosides in specific tumor profiles, we must analyze the causality of its molecular interactions.

Pathway A: Nonsense Mutation Readthrough

Unlike Cytarabine, which must be phosphorylated and incorporated into DNA, Clitocine is incorporated into mRNA during transcription[2]. When Clitocine is positioned at the third nucleotide of a premature stop codon (e.g., UGA), it alters the codon-anticodon recognition dynamics. This allows the insertion of an amino acid and the continuation of translation, effectively restoring full-length, functional tumor suppressor proteins like p53 in nonsense-mutated alleles[2][3]. Standard nucleosides like Gemcitabine lack this translational recoding capability.

Pathway B: Mcl-1 Degradation & Apoptosis

Mcl-1 is a potent anti-apoptotic Bcl-2 family member that sequesters the pro-apoptotic protein Bak, preventing mitochondrial outer membrane permeabilization (MOMP). Clitocine induces the proteasome-dependent degradation of Mcl-1[1]. By lowering Mcl-1 levels, it liberates Bak, triggering apoptosis[4]. While Cytarabine can downregulate Mcl-1 indirectly via generalized cellular stress[1], Clitocine acts as a direct sensitizer, making it highly synergistic with BH3 mimetics like ABT-737[4].

Pathway C: Reversal of Multi-Drug Resistance (MDR)

A critical failure point for conventional nucleosides is their susceptibility to efflux by P-glycoprotein (P-gp). Clitocine circumvents this by down-regulating the transcription factor NF-κB, which subsequently suppresses P-gp expression at the promoter level, effectively reversing MDR phenotypes[5].

G Clitocine Clitocine (6-Amino-5-nitro...) RNA_Inc Incorporation into mRNA Clitocine->RNA_Inc Mcl1 Mcl-1 Proteasomal Degradation Clitocine->Mcl1 Standard Standard Nucleosides (e.g., Cytarabine) DNA_Inc Incorporation into DNA Standard->DNA_Inc Readthrough Premature Stop Codon Readthrough RNA_Inc->Readthrough Apoptosis Apoptosis via Bak/Bax DNA_Inc->Apoptosis Replication Stress p53 Functional p53 Restoration Readthrough->p53 p53->Apoptosis Mcl1->Apoptosis

Caption: Mechanistic divergence between Clitocine and standard nucleoside analogs.

Quantitative Performance Comparison

The following table synthesizes the functional benchmarking of Clitocine against widely approved nucleoside therapeutics based on preclinical data parameters.

ParameterClitocineCytarabine (Ara-C)Gemcitabine5-Fluorouracil (5-FU)
Primary Target mRNA Incorporation / Mcl-1DNA Polymerase / DNA Inc.Ribonucleotide ReductaseThymidylate Synthase
PTC Readthrough High (Restores p53)NoneNoneLow (via 5-FUr stress)
Mcl-1 Degradation Direct & Rapid (Proteasomal)Indirect (Stress-induced)IndirectIndirect
MDR Susceptibility Resistant (Down-regulates P-gp)Highly SusceptibleModerately SusceptibleSusceptible
Synergy with ABT-737 Potent (Frees Bak)ModerateModerateModerate

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish specific mechanistic action (e.g., readthrough) from generalized cytotoxicity.

Protocol 1: In Vitro Nonsense Mutation Readthrough Assay

Purpose: To quantify the restoration of full-length protein via PTC readthrough, proving the compound's unique RNA-level efficacy[2]. Rationale: Using a dual-luciferase reporter system with a nonsense mutation (e.g., p53-R213X) ensures that luminescence strictly correlates with readthrough events. Normalizing against a wild-type reporter rules out general translational upregulation.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HDQ-P1 cells (homozygous for TP53-R213X) or reporter-transfected HeLa cells in 96-well plates at 1×104 cells/well. Transfect with a dual-luciferase plasmid containing the target PTC sequence between Renilla and Firefly luciferase genes.

  • Compound Dosing: Treat cells with serial dilutions of Clitocine (0.1 μM to 10 μM) and Cytarabine (as a negative control for readthrough). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24–48 hours to allow for mRNA transcription, compound incorporation, and subsequent translation.

  • Luminescence Quantification: Lyse cells and sequentially measure Renilla (internal control) and Firefly (readthrough product) luminescence.

  • Validation (2D-TLC): To prove causality, extract total RNA, digest with RNase T2, and perform 2D thin-layer chromatography (2D-TLC) using ortho-[32P]phosphate labeling to confirm the physical presence of Clitocine-3′-monophosphate in the RNA pool[2].

Protocol 2: Mcl-1 Degradation and Bak-Dependent Apoptosis Assay

Purpose: To validate the apoptotic cascade initiated by Mcl-1 depletion[4]. Rationale: Co-treatment with ABT-737 (which inhibits Bcl-2/Bcl-xL but not Mcl-1) isolates Mcl-1 as the critical resistance factor. If Clitocine successfully degrades Mcl-1, the combination will exhibit profound synergy.

Step-by-Step Methodology:

  • Treatment: Plate human colon cancer cells (e.g., LS411N) and treat with Clitocine (0.2 μM - 0.8 μM) alone, ABT-737 alone, and the combination for 24 hours[4][6].

  • Protein Extraction & Western Blot: Lyse cells in RIPA buffer. Probe lysates with antibodies against Mcl-1, Bak, and cleaved Caspase-3. Observe the dose-dependent disappearance of the Mcl-1 band in Clitocine-treated samples.

  • Immunoprecipitation (IP): Pull down Mcl-1 and probe for Bak to demonstrate the disruption of the Mcl-1/Bak complex.

  • Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Quantify the synergistic spike in the apoptotic fraction (Annexin V+ / PI+) in the combination cohort compared to monotherapies.

Workflow Step1 1. Transfect Cells (p53-PTC Reporter) Step2 2. Dose with Clitocine vs. Cytarabine Step1->Step2 Step3 3. RNA Extraction & 2D-TLC Analysis Step2->Step3 Step4 4. Luciferase Assay & Western Blot (Mcl-1) Step3->Step4 Step5 5. Quantify Readthrough & Apoptosis Step4->Step5

Caption: Step-by-step experimental workflow for benchmarking readthrough and apoptotic efficacy.

Conclusion

While approved nucleosides like Cytarabine and Gemcitabine remain foundational for inducing DNA replication stress, 6-Amino-5-nitro-4-imino-β-D-ribofuranosylpyrimidine (Clitocine) occupies a unique pharmacological niche. By acting at the RNA level to suppress nonsense mutations and directly degrading Mcl-1 to overcome apoptotic resistance, it provides a compelling scaffold for addressing malignancies characterized by p53 truncations and multi-drug resistance.

References

  • Anticancer properties and mechanism of action of the fungal nucleoside clitocine and its deriv
  • The nucleoside analog clitocine is a potent and efficacious readthrough agent - PMC -
  • Clitocine | Nonsense Mut
  • Clitocine induces apoptosis and enhances the lethality of ABT-737 in human colon cancer cells by disrupting the interaction of Mcl-1 and Bak - PubMed -
  • Clitocine Reversal of P-Glycoprotein Associated Multi-Drug Resistance through Down-Regulation of Transcription Factor NF-κB in R-HepG2 Cell Line - PMC -
  • Therapeutic targeting of TP53 nonsense mut

Sources

Safety & Regulatory Compliance

Safety

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine) As a Senior Application Scientist, I frequently guide laboratories through the operational oversight...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine)

As a Senior Application Scientist, I frequently guide laboratories through the operational oversight required for novel nucleoside analogs. 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine, commonly known as Clitocine, is a naturally occurring adenosine analog[1]. While its standard Safety Data Sheet (SDS) classifies it as a non-hazardous substance under basic GHS criteria[2], its potent biological activity mandates strict, pharmaceutical-grade handling protocols.

Clitocine acts as a highly efficacious readthrough agent for premature stop codons (PTCs) and induces apoptosis in multidrug-resistant cancer cells by targeting Mcl-1 degradation[1][3]. Because it incorporates directly into mRNA and alters translational machinery[4], it must be treated as a biologically active, potentially cytotoxic agent. This guide provides the self-validating operational and disposal plans required to handle this compound safely.

Chemical Identity & Quantitative Hazard Profile

To design a safe operational plan, we must first establish the physicochemical baseline of the compound. The following table summarizes the critical data required for risk assessment and stock preparation[2][5].

PropertyValueOperational Implication
Common Name ClitocineUse for internal labeling and waste manifests.
CAS Number 105798-74-1Primary identifier for Environmental Health & Safety (EHS).
Molecular Formula C9H13N5O6Contains nitro/amino groups; emits irritant fumes upon combustion[2].
Molecular Weight 287.23 g/mol Required for precise molarity calculations.
Solubility DMSO (≥ 10 mM)Requires organic solvent; dictates liquid waste segregation[6].
Storage (Solid) -20°C (Long-term)Keep desiccated to prevent hydrolysis.
Storage (Solution) -80°C (Up to 6 months)Avoid repeated freeze-thaw cycles to maintain integrity[1].

Mechanistic Grounding & Safety Rationale

Why do we treat a nominally "non-hazardous" compound with such strict controls? The causality lies in its mechanism of action. Clitocine substitutes for adenosine during cellular transcription. In cells harboring nonsense-mutated alleles (such as TP53), its presence at the third position of a premature stop codon promotes robust translational readthrough, restoring full-length protein synthesis[4]. Concurrently, it drives the degradation of the anti-apoptotic protein Mcl-1[3].

Accidental exposure to aerosolized powder could theoretically expose laboratory personnel to unintended translational readthrough and apoptotic signaling in respiratory epithelia. Therefore, barrier protection is non-negotiable.

Mechanism Clitocine Clitocine (Nucleoside Analog) mRNA Incorporation into mRNA (Transcription) Clitocine->mRNA Mcl1 Mcl-1 Degradation Clitocine->Mcl1 Enhances Readthrough Premature Stop Codon Readthrough mRNA->Readthrough p53 Restoration of Full-Length p53 Readthrough->p53 Apoptosis Apoptosis in Target Cells p53->Apoptosis Mcl1->Apoptosis

Mechanistic pathway of Clitocine-induced apoptosis and nonsense mutation readthrough.

Operational Plan: Step-by-Step Stock Preparation

To ensure both personnel safety and compound integrity, follow this methodology for preparing a 10 mM stock solution.

Step 1: PPE and Environmental Controls

  • Don a fitted lab coat, double nitrile gloves, and safety goggles[2].

  • Perform all weighing and reconstitution strictly inside a certified Class II Biological Safety Cabinet (BSC) or a calibrated chemical fume hood to prevent inhalation of aerosolized particulates[2].

Step 2: Reconstitution

  • Calculate the required volume of anhydrous DMSO. For a standard 5 mg vial (MW: 287.23 g/mol ), add 1.74 mL of DMSO to achieve a 10 mM stock.

  • Inject the DMSO directly into the original compound vial using a sterile syringe to minimize transfer loss and exposure.

  • Vortex gently until the solution is completely clear.

Step 3: Aliquoting and Storage

  • Divide the stock into 50 µL or 100 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Store immediately at -80°C. Causality: Nucleoside analogs in aqueous or organic solutions are susceptible to hydrolysis over time; -80°C storage guarantees stability for up to 6 months while preventing degradation from freeze-thaw cycles[1].

Proper Disposal Procedures

Because Clitocine is an active pharmaceutical ingredient (API) analog, standard drain disposal is strictly prohibited. It must be treated as biologically active/cytotoxic waste.

Methodology for Liquid Waste (Aqueous & Organic):

  • Collect all DMSO stock remnants and Clitocine-treated cell culture media in a designated, leak-proof hazardous liquid waste carboy.

  • Label the container clearly: "Hazardous Liquid Waste: Contains DMSO and Biologically Active Nucleoside Analogs (Clitocine, CAS 105798-74-1)."

  • Do not mix this waste stream with strong oxidizing agents or acids.

  • Submit the carboy to your institutional EHS department for high-temperature incineration [2].

Methodology for Solid Waste (Consumables):

  • Place all contaminated pipette tips, microcentrifuge tubes, and the primary compound vial into a rigid, puncture-resistant cytotoxic waste bin (often color-coded purple or yellow depending on regional guidelines).

  • Dispose of the outer layer of your nitrile gloves in the same bin before exiting the fume hood.

  • EHS must collect this bin for specialized incineration. Causality: It cannot go into standard biohazard autoclaves, as heat without incineration may volatilize the compound and emit toxic, irritant fumes[2].

Methodology for Spill Management:

  • Powder Spill: Do not sweep. Cover the powder with damp absorbent paper to prevent aerosolization. Wipe the area with a solvent like DMSO or ethanol, followed by soap and water. Place all cleanup materials in the solid cytotoxic waste bin[2].

  • Liquid Spill: Cover with absorbent pads. Clean the surface with 10% bleach (to denature any biological residues) followed by 70% ethanol. Dispose of pads as solid hazardous waste.

ClitocineWorkflow Start 6-Amino-5-nitro-4-imino- b-D-ribofuranosylpyrimidine (Solid Powder) Prep Reconstitution in DMSO (Fume Hood / BSC) Start->Prep Aliquots Aliquoting (Avoid freeze-thaw) Prep->Aliquots Storage Storage at -80°C (Up to 6 months) Aliquots->Storage Use In Vitro / In Vivo Assays Storage->Use WasteSeg Waste Segregation Use->WasteSeg LiquidWaste Liquid Waste (Incineration) WasteSeg->LiquidWaste SolidWaste Solid Waste (Cytotoxic Bin) WasteSeg->SolidWaste

Workflow for the preparation, storage, and disposal of Clitocine.

References

  • PubChem. "Clitocine | C9H13N5O6 | CID 129111 - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Therapeutic Opportunities in Overcoming Premature Termination Codons in Epidermolysis Bullosa via Translational Readthrough." International Journal of Molecular Sciences. Available at: [Link]

  • American Journal of Physiology. "Clitocine enhances the drug sensitivity of colon cancer cells by promoting FBXW7-mediated MCL-1 degradation." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine
Reactant of Route 2
Reactant of Route 2
6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.